Sissotrin
Description
Sissotrin has been reported in Cicer microphyllum, Dalbergia sissoo, and other organisms with data available.
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
5-hydroxy-3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O10/c1-29-11-4-2-10(3-5-11)13-9-30-15-7-12(6-14(24)17(15)18(13)25)31-22-21(28)20(27)19(26)16(8-23)32-22/h2-7,9,16,19-24,26-28H,8H2,1H3/t16-,19-,20+,21-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEUICHQZGNOHD-RECXWPGBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5928-26-7 | |
| Record name | Sissotrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5928-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sissotrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005928267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SISSOTRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F2SK16U1X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Sissotrin: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sissotrin, also known as Biochanin A 7-glucoside, is a naturally occurring isoflavone glycoside found in various plants, including red clover and chickpeas.[1][2] While this compound itself exhibits some biological activities, its primary mechanism of action is mediated through its aglycone form, Biochanin A. In the body, this compound is hydrolyzed to Biochanin A, which then exerts a wide range of pharmacological effects, including anticancer, anti-inflammatory, antioxidant, antimicrobial, and neuroprotective activities.[3][4][5] This technical guide provides an in-depth overview of the molecular mechanisms underlying the diverse biological functions of this compound, with a focus on the actions of its active metabolite, Biochanin A. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the core signaling pathways involved.
Introduction: From this compound to Biochanin A
This compound is a glycoside of the isoflavone Biochanin A, meaning it is Biochanin A with a glucose molecule attached.[1] In its glycosidic form, this compound has limited bioavailability. However, upon ingestion, intestinal enzymes, such as β-glucosidases, hydrolyze the glycosidic bond, releasing the biologically active aglycone, Biochanin A.[6][7] Therefore, to understand the mechanism of action of this compound, it is essential to examine the molecular activities of Biochanin A.
Biochanin A is a phytoestrogen, a plant-derived compound that can mimic the effects of estrogen in the body to some extent.[3] Its diverse pharmacological effects stem from its ability to interact with a variety of cellular targets and modulate key signaling pathways.
Core Mechanisms of Action
The biological activities of Biochanin A are multifaceted and involve the modulation of several critical cellular signaling pathways.
Anticancer Activity
Biochanin A has demonstrated significant anticancer potential in numerous preclinical studies.[8] Its mechanisms of action in cancer cells are diverse and include the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and suppression of metastasis and angiogenesis (the formation of new blood vessels that feed tumors).[8][9]
Key signaling pathways modulated by Biochanin A in cancer include:
-
MAPK/ERK Pathway: Biochanin A can inhibit the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, which is often hyperactivated in cancer and promotes cell growth and survival.[9]
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Biochanin A has been shown to inhibit the phosphorylation of Akt and mTOR, thereby downregulating this pro-survival pathway.[9][10]
-
NF-κB Signaling: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation and cancer. Biochanin A can inhibit the activation of NF-κB, leading to the downregulation of genes involved in cell proliferation, survival, and inflammation.[11]
Anti-inflammatory Effects
Chronic inflammation is a key driver of many diseases, including cancer and neurodegenerative disorders. Biochanin A exhibits potent anti-inflammatory properties by targeting key inflammatory mediators and signaling pathways.
-
Inhibition of Pro-inflammatory Cytokines: Biochanin A can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[12]
-
Modulation of NF-κB and MAPK Pathways: As mentioned in the anticancer section, Biochanin A's ability to inhibit the NF-κB and MAPK signaling pathways is also central to its anti-inflammatory effects.[3][11]
Antioxidant Properties
Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, contributes to cellular damage and various diseases. Biochanin A acts as an antioxidant through multiple mechanisms.
-
Direct Radical Scavenging: The chemical structure of Biochanin A allows it to directly scavenge free radicals, thereby neutralizing their damaging effects.[13]
-
Activation of the Nrf2 Pathway: Biochanin A can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes, enhancing the cell's endogenous defense against oxidative stress.[14]
Antimicrobial Activity
Both this compound and Biochanin A have been reported to possess antimicrobial properties against a range of pathogens.
-
This compound: Has been shown to be active against yeasts, as well as Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 256 μg/mL.[8][15]
-
Biochanin A: Also exhibits inhibitory activity against various bacteria and fungi.[16][17]
Neuroprotective Effects
Preclinical studies suggest that Biochanin A has neuroprotective potential, which could be beneficial in the context of neurodegenerative diseases.[18][19]
-
Anti-inflammatory and Antioxidant Actions in the Brain: The anti-inflammatory and antioxidant mechanisms of Biochanin A, described above, are also crucial for its neuroprotective effects, as both inflammation and oxidative stress are key contributors to neuronal damage.[14][20]
-
Modulation of Neurotrophic Pathways: Biochanin A may also exert its neuroprotective effects by modulating signaling pathways that support neuronal survival and function.
Quantitative Data
The following tables summarize the available quantitative data for this compound and Biochanin A.
Table 1: Antimicrobial Activity of this compound (Biochanin A 7-glucoside)
| Microorganism Type | MIC Range (μg/mL) | Reference |
| Yeasts | 32 - 256 | [8][15] |
| Gram-positive bacteria | 32 - 256 | [8][15] |
| Gram-negative bacteria | 32 - 256 | [8][15] |
Table 2: Antimicrobial Activity of Biochanin A
| Microorganism | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference |
| Candida albicans | 125 - 500 | 250 - 1000 | [17][21] |
| Candida parapsilosis | 125 - 500 | 250 - 1000 | [17][21] |
| Candida glabrata | 125 - 500 | 250 - 1000 | [17][21] |
| Candida tropicalis | 125 - 500 | 250 - 1000 | [17][21] |
| Candida auris | 125 - 500 | 250 - 1000 | [17][21] |
| Candida krusei | 125 - 500 | 250 - 1000 | [17][21] |
| Clostridium tertium | 0.13 mM | - | [16] |
| Clostridium clostridioforme | 0.13 mM | - | [16] |
Table 3: Anticancer Activity of Biochanin A (IC50 Values)
| Cell Line | Cancer Type | IC50 | Reference |
| SK-BR-3 | Breast Cancer (HER-2+) | 50-100 μM (inhibition of cell viability) | [22] |
| C. pneumoniae-infected HL cells | - | 12 µM | [23] |
| HeLa | Cervical Cancer | ~24.5 µM (in combination with Sulforaphane) | [24] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound and Biochanin A's mechanism of action.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][15]
-
Preparation of Inoculum: A pure bacterial or fungal culture is grown overnight. The concentration of the microbial suspension is then adjusted to a standard turbidity (e.g., 0.5 McFarland standard).
-
Preparation of Microtiter Plates: Sterile 96-well microtiter plates are used. A serial two-fold dilution of the test compound (this compound or Biochanin A) is prepared in a suitable broth medium in the wells of the plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (broth and inoculum, no compound) and a negative control well (broth only) are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Western Blot Analysis for MAPK Phosphorylation
This technique is used to detect the phosphorylation status of MAPK proteins, indicating their activation.[9][21]
-
Cell Culture and Treatment: Cells are cultured to a suitable confluency and then treated with the test compound (Biochanin A) for a specified time.
-
Protein Extraction: Cells are lysed to extract total proteins. The protein concentration is determined using a standard method (e.g., Bradford assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of the target MAPK protein (e.g., anti-phospho-ERK).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
A chemiluminescent substrate is added, and the signal is detected, indicating the presence and amount of the phosphorylated protein.
-
The membrane is often stripped and re-probed with an antibody for the total form of the MAPK protein as a loading control.
-
NF-κB Transcription Factor Assay
This assay measures the activation of the NF-κB transcription factor.[25][26]
-
Nuclear Extract Preparation: Cells are treated with the test compound (Biochanin A). The nuclear fraction of the cells is then isolated to obtain nuclear extracts containing activated transcription factors.
-
Binding Assay:
-
A 96-well plate is pre-coated with an oligonucleotide containing the specific DNA binding site for NF-κB.
-
The nuclear extracts are added to the wells, and any activated NF-κB will bind to the immobilized DNA.
-
-
Detection:
-
A primary antibody specific to the activated form of NF-κB (e.g., p65 subunit) is added to the wells.
-
A secondary antibody conjugated to HRP is then added.
-
A colorimetric substrate is added, and the absorbance is measured. The intensity of the color is proportional to the amount of activated NF-κB in the sample.
-
Antioxidant Activity (DPPH Radical Scavenging Assay)
This is a common method to assess the free radical scavenging activity of a compound.[17][23]
-
Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared in a suitable solvent (e.g., methanol).
-
Reaction Mixture: The test compound (this compound or Biochanin A) at various concentrations is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark for a specific period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm).
-
Calculation: The scavenging activity is calculated as the percentage of DPPH radical inhibition. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is often determined.
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the mechanism of action of this compound (via Biochanin A).
Caption: Metabolic activation of this compound to Biochanin A.
Caption: Inhibition of key cancer-related signaling pathways by Biochanin A.
Caption: Antioxidant mechanism of Biochanin A via ROS scavenging and Nrf2 activation.
Caption: Experimental workflow for Western Blot analysis.
Conclusion
This compound primarily acts as a prodrug for its aglycone, Biochanin A, which is responsible for a broad spectrum of pharmacological activities. The mechanisms of action of Biochanin A are complex and involve the modulation of multiple key signaling pathways, including MAPK/ERK, PI3K/Akt/mTOR, and NF-κB, as well as the activation of the Nrf2 antioxidant response. These molecular actions underpin its observed anticancer, anti-inflammatory, antioxidant, antimicrobial, and neuroprotective effects. Further research, including clinical trials, is warranted to fully elucidate the therapeutic potential of this compound and Biochanin A in various disease contexts.[3][4] This technical guide provides a foundational understanding of the core mechanisms of this compound for researchers and professionals in the field of drug development.
References
- 1. The Biochemistry, Chemistry and Physiology of the Isoflavones in Soybeans and their Food Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C22H22O10 | CID 5280781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mechanisms Behind the Pharmacological Application of Biochanin-A: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.novusbio.com [resources.novusbio.com]
- 5. Frontiers | Perspectives Regarding the Role of Biochanin A in Humans [frontiersin.org]
- 6. Conversion of Isoflavone Glucosides to Aglycones by Partially Purified β-Glucosidases from Microbial and Vegetable Sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrolysis of black soybean isoflavone glycosides by Bacillus subtilis natto - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comprehensive exploration of Biochanin A as an oncotherapeutics potential in the treatment of multivarious cancers with molecular insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 14. Nrf2/ARE activation assay [bio-protocol.org]
- 15. goldbio.com [goldbio.com]
- 16. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 17. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [bio-protocol.org]
- 19. abcam.com [abcam.com]
- 20. raybiotech.com [raybiotech.com]
- 21. pubcompare.ai [pubcompare.ai]
- 22. Mechanisms Behind the Pharmacological Application... | F1000Research [f1000research.com]
- 23. acmeresearchlabs.in [acmeresearchlabs.in]
- 24. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 25. cdn.caymanchem.com [cdn.caymanchem.com]
- 26. abcam.com [abcam.com]
Sissotrin: A Technical Guide for Researchers
Abstract
Sissotrin, a naturally occurring isoflavonoid glycoside, has garnered interest within the scientific community for its potential biological activities. As the 7-O-glucoside of Biochanin A, its properties are intrinsically linked to its aglycone, yet it possesses distinct chemical and physiological characteristics. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound. It is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of available data, experimental methodologies, and an exploration of related signaling pathways.
Chemical Structure and Physicochemical Properties
This compound, also known as Biochanin A 7-O-β-D-glucopyranoside, is classified as a flavonoid.[1] Its structure consists of the isoflavone Biochanin A linked to a glucose molecule at the 7-carbon position via a glycosidic bond.
Chemical Identifiers
| Property | Value | Reference |
| IUPAC Name | 5-hydroxy-3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | [1][2] |
| Synonyms | Sissotrine, Biochanin A 7-glucoside, 5-Hydroxyl ononin | [3][4] |
| CAS Number | 5928-26-7 | [5] |
| Molecular Formula | C22H22O10 | [5] |
| Canonical SMILES | COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O | [2] |
Physicochemical Data
| Property | Value | Reference |
| Molecular Weight | 446.4 g/mol | [5] |
| Appearance | Yellow powder | [6] |
| Melting Point | 223 - 224.5 °C | [3] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [6] |
Biological and Pharmacological Properties
Research into the specific biological and pharmacological effects of this compound is ongoing. The available literature suggests potential activities in antimicrobial and antioxidant domains, as well as an influence on glucose metabolism. Much of the in-depth mechanistic understanding is derived from studies on its aglycone, Biochanin A.
Antimicrobial Activity
This compound has demonstrated potent antimicrobial properties.[4][5] It is reported to be active against yeasts, as well as Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) in the range of 32-256 μg/mL.[4][5]
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound like this compound against bacteria.
-
Preparation of Inoculum: A fresh culture of the test microorganism is grown on an appropriate medium. The culture is then diluted in sterile broth to achieve a standardized concentration, typically adjusted to a 0.5 McFarland standard.
-
Preparation of this compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the stock solution are then made in a 96-well microtiter plate with broth to achieve the desired concentration range.
-
Inoculation: Each well containing the diluted this compound is inoculated with the standardized microbial suspension.
-
Controls: Positive controls (broth with inoculum, no this compound) and negative controls (broth only) are included on each plate.
-
Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 37°C) for 16-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by using a growth indicator dye like resazurin.
Antioxidant Activity
As a flavonoid, this compound is expected to possess antioxidant properties. While specific IC50 values for this compound are not widely reported in the readily available literature, the antioxidant potential of isoflavones is well-documented.
This protocol describes a common method for evaluating the in vitro antioxidant activity of a compound.
-
Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol or ethanol to a concentration of approximately 0.1 mM.
-
Preparation of this compound Samples: A stock solution of this compound is prepared and serially diluted to obtain a range of concentrations.
-
Reaction Mixture: In a 96-well plate or spectrophotometer cuvettes, a fixed volume of the DPPH solution is added to each of the this compound dilutions.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period, typically 30 minutes.
-
Absorbance Measurement: The absorbance of each solution is measured at the wavelength of maximum absorbance for DPPH (approximately 517 nm).
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the this compound sample.
-
IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentrations.
Effect on Glucose Metabolism
A study investigating the components of Pterospartum tridentatum found that this compound, when administered to rats at a dose of 100 mg/kg, impaired glucose tolerance in an oral glucose tolerance test. This is in contrast to another flavonoid, isoquercitrin, from the same plant which showed an antihyperglycemic effect.
The following is a general outline of an OGTT protocol in a rodent model.
-
Animal Acclimatization and Fasting: Wistar rats are acclimatized to the laboratory conditions. Prior to the test, the animals are fasted overnight (typically 12-16 hours) with free access to water.
-
Baseline Blood Glucose Measurement: A baseline blood sample is collected from the tail vein to measure the fasting blood glucose level.
-
Administration of this compound: this compound, suspended in a suitable vehicle, is administered orally by gavage at a predetermined dose (e.g., 100 mg/kg body weight).
-
Glucose Challenge: After a specific time following the administration of the test compound (e.g., 30 minutes), a glucose solution (e.g., 2 g/kg body weight) is administered orally.
-
Blood Glucose Monitoring: Blood samples are collected from the tail vein at various time points after the glucose challenge (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: Blood glucose levels at each time point are measured using a glucometer. The data is plotted as blood glucose concentration versus time, and the area under the curve (AUC) is calculated to assess glucose tolerance. An increased AUC in the this compound-treated group compared to the control group indicates impaired glucose tolerance.
Signaling Pathways (Inferred from Biochanin A)
Direct research on the specific signaling pathways modulated by this compound is limited. However, extensive research on its aglycone, Biochanin A, provides valuable insights into the potential mechanisms of action. It is important to note that the glycosylation of this compound may affect its bioavailability, metabolism, and ultimately, its interaction with cellular targets. The following diagrams illustrate signaling pathways known to be influenced by Biochanin A.
Figure 1: Postulated inhibitory effects of Biochanin A on HER-2 signaling pathways in cancer cells.
Figure 2: Proposed mechanism of Biochanin A-induced apoptosis via the mitochondrial pathway.
Conclusion and Future Directions
This compound is an isoflavonoid with demonstrated antimicrobial activity and an observed effect on glucose metabolism. While its structural relationship to Biochanin A provides a foundation for understanding its potential biological activities, further research is imperative to delineate the specific mechanisms of action of this compound itself. Future studies should focus on obtaining precise quantitative data for its antioxidant and antimicrobial properties against a broader range of organisms. Elucidating the signaling pathways directly modulated by this compound, as opposed to its aglycone, will be crucial for determining its therapeutic potential. The contrasting effects of this compound and isoquercitrin on glucose tolerance also warrant further investigation to understand the structure-activity relationships that govern the metabolic effects of flavonoids. This technical guide serves as a foundational resource to encourage and inform such future research endeavors.
References
- 1. dpph assay ic50: Topics by Science.gov [science.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms Behind the Pharmacological Application... | F1000Research [f1000research.com]
- 4. Biochanin A Induces Apoptosis in MCF-7 Breast Cancer Cells through Mitochondrial Pathway and Pi3K/AKT Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochanin A Modulates Cell Viability, Invasion, and Growth Promoting Signaling Pathways in HER-2-Positive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Sissotrin: A Comprehensive Technical Guide to its Discovery, Natural Sources, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sissotrin (Biochanin A 7-O-β-D-glucoside) is a naturally occurring isoflavone glycoside found in a variety of leguminous plants. As the glycosidic form of Biochanin A, it serves as a metabolic precursor with a range of described biological activities, including antimicrobial and antioxidant properties. This technical guide provides an in-depth overview of the discovery and natural distribution of this compound, detailed experimental protocols for its isolation and characterization, quantitative data on its occurrence, and a review of the signaling pathways associated with its aglycone, Biochanin A. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Discovery and Natural Sources
While a singular, definitive publication detailing the initial discovery and naming of this compound is not readily apparent in the surveyed literature, its presence as a natural constituent of various plants has been documented over time through phytochemical investigations. This compound has been identified in a range of species within the Fabaceae family.
Table 1: Natural Sources of this compound
| Plant Species | Family | Plant Part | Reference(s) |
| Trifolium pratense (Red Clover) | Fabaceae | Aerial parts, leaves, flowers | [1][2] |
| Trifolium medium (Zigzag Clover) | Fabaceae | Not specified | [3] |
| Dalbergia sissoo (Indian Rosewood) | Fabaceae | Not specified | [4] |
| Cicer microphyllum | Fabaceae | Not specified | [4] |
| Ononis arvensis | Fabaceae | Not specified | [3] |
| Flemingia philippinensis | Fabaceae | Roots | [5] |
| Sophora japonica (Japanese pagoda tree) | Fabaceae | Not specified | |
| Cicer arietinum (Chickpea) | Fabaceae | Leaf exudate | [6] |
Quantitative Analysis of this compound in Natural Sources
The concentration of this compound and its aglycone, Biochanin A, can vary significantly depending on the plant species, cultivar, growing conditions, and the part of the plant being analyzed. High-performance liquid chromatography (HPLC) is a commonly employed technique for the quantitative analysis of isoflavones in plant extracts.
Table 2: Quantitative Data of this compound and Related Isoflavones in Select Plant Species
| Plant Species | Compound | Concentration (mg/g dry matter) | Reference(s) |
| Ononis arvensis | This compound | 0.08 ± 0.01 | [3] |
| Trifolium pratense (cv. 'Radviliai') | Biochanin A | 1.79–3.32 | [7] |
| Trifolium pratense (cv. 'Vyliai') | Biochanin A | Not specified | [7] |
| Trifolium medium | This compound | High levels (not quantified) | [3] |
Experimental Protocols
General Isoflavone Extraction from Trifolium Species
This protocol provides a general method for the extraction of isoflavones, including this compound, from Trifolium plant material.
Materials:
-
Dried and powdered Trifolium plant material (leaves, flowers)
-
70% Ethanol (v/v)
-
Shaker or sonicator
-
Centrifuge
-
Rotary evaporator
-
Filter paper (Whatman No. 1 or equivalent)
Procedure:
-
Macerate the dried and powdered plant material with 70% ethanol at a solid-to-liquid ratio of 1:10 (w/v).
-
Agitate the mixture for 2 hours at room temperature using a shaker or sonicate for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.
-
Decant and collect the supernatant.
-
Repeat the extraction process on the pellet two more times to ensure exhaustive extraction.
-
Combine the supernatants and filter through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
Isolation of this compound using Column Chromatography
This protocol outlines a general procedure for the isolation of this compound from a crude isoflavone extract.
Materials:
-
Crude isoflavone extract
-
Silica gel (for column chromatography)
-
Macroporous resin (e.g., Amberlite XAD-7 or HP-20)
-
Solvent systems for elution (e.g., gradients of chloroform-methanol or ethyl acetate-methanol)
-
Thin-layer chromatography (TLC) plates
-
HPLC system for purity analysis
Procedure:
-
Initial Cleanup with Macroporous Resin:
-
Dissolve the crude extract in a minimal amount of a polar solvent (e.g., methanol).
-
Load the dissolved extract onto a column packed with a macroporous resin (e.g., Amberlite XAD-7).
-
Wash the column with water to remove sugars and other highly polar impurities.
-
Elute the isoflavone fraction with methanol or ethanol.
-
Concentrate the eluate to dryness.
-
-
Silica Gel Column Chromatography:
-
Adsorb the enriched isoflavone fraction onto a small amount of silica gel.
-
Prepare a silica gel column equilibrated with a non-polar solvent (e.g., chloroform or hexane).
-
Load the sample onto the top of the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the percentage of methanol.
-
Collect fractions and monitor the separation using TLC.
-
Combine fractions containing the compound of interest (this compound).
-
-
Purity Assessment:
-
Analyze the purity of the isolated this compound using HPLC with a suitable column (e.g., C18) and a mobile phase such as a gradient of acetonitrile and water.
-
Confirm the identity and structure of the isolated compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][8][9]
-
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Table 3: Spectroscopic Data for this compound
| Technique | Key Data Points | Reference(s) |
| Mass Spectrometry (MS) | Molecular Formula: C₂₂H₂₂O₁₀ Molecular Weight: 446.4 g/mol MS-MS (Precursor [M+H]⁺ at m/z 447.1286): Top peak at m/z 285.1 | [4] |
| ¹H NMR | Spectral data available in public databases. | [4] |
| ¹³C NMR | Spectral data available in public databases. | [4] |
Biological Activity and Signaling Pathways
This compound, as a glycoside of Biochanin A, is expected to be metabolized in vivo to its aglycone, which is responsible for much of the observed biological activity. Biochanin A has been studied for its potential roles in cancer prevention, anti-inflammatory effects, and other pharmacological activities.[10] The following diagrams illustrate some of the key signaling pathways modulated by Biochanin A.
Caption: Biochanin A inhibits the PI3K/AKT signaling pathway.
Caption: Biochanin A can inhibit the MAPK/ERK signaling cascade.
Caption: Biochanin A exerts anti-inflammatory effects by inhibiting the NF-κB pathway.
Conclusion
This compound is a significant isoflavone glycoside with a widespread occurrence in the plant kingdom, particularly within the Fabaceae family. While its direct biological activities are still under investigation, its role as a precursor to the well-studied phytoestrogen Biochanin A makes it a compound of considerable interest for its potential health benefits. This technical guide provides a foundational resource for researchers, summarizing the current knowledge on its discovery, natural sources, analytical and isolation methodologies, and the key signaling pathways modulated by its aglycone. Further research is warranted to fully elucidate the specific pharmacological profile of this compound and its potential applications in drug development and nutraceuticals.
References
- 1. Determination of isoflavones in red clover and related species by high-performance liquid chromatography combined with ultraviolet and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of isoflavones in red clover by high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 3. agro.icm.edu.pl [agro.icm.edu.pl]
- 4. This compound | C22H22O10 | CID 5280781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. [Flavonoids from roots of Flemingia philippinensis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0033990) [hmdb.ca]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biochanin A 7-O-beta-D-glucoside 6''-O-malonate | C25H24O13 | CID 5282148 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Pharmacokinetic and Metabolic Journey of Sissotrin: An In-depth Technical Guide
Introduction
Sissotrin (Biochanin A 7-O-β-D-glucoside) is an O-methylated isoflavone glycoside found in various legumes, including chickpeas and red clover. As a glycoside, its in vivo journey is predicted to begin with enzymatic hydrolysis in the gastrointestinal tract, releasing its aglycone, Biochanin A. The subsequent absorption, distribution, metabolism, and excretion (ADME) profile of this compound is therefore largely dictated by the pharmacokinetics of Biochanin A. This technical guide synthesizes the available data on Biochanin A and related isoflavones to provide a comprehensive, albeit predictive, understanding of the pharmacokinetics and metabolism of this compound in vivo.
Predicted Metabolic Pathway of this compound
The metabolism of this compound is anticipated to be a multi-step process, commencing with deglycosylation followed by the biotransformation of the resulting aglycone, Biochanin A.
Step 1: Hydrolysis of this compound to Biochanin A
This compound, as an isoflavone glycoside, is unlikely to be absorbed intact. Intestinal β-glucosidases, produced by gut microflora, are expected to hydrolyze the glycosidic bond, releasing the aglycone Biochanin A and a glucose molecule.[1][2][3] This initial step is crucial for the subsequent absorption and systemic effects of the compound.
Step 2: Metabolism of Biochanin A
Once formed, Biochanin A undergoes extensive metabolism. The primary metabolic pathways include O-demethylation to form the more estrogenic isoflavone, genistein, as well as conjugation reactions (glucuronidation and sulfation).[4][5][6]
The key metabolic transformations of Biochanin A are:
-
O-demethylation: Cytochrome P450 enzymes (CYPs), particularly CYP1A2, CYP2C9, and CYP2D6 in the liver, are responsible for the O-demethylation of Biochanin A to genistein.[5]
-
Conjugation: Both Biochanin A and its primary metabolite, genistein, are rapidly conjugated with glucuronic acid and sulfate to form more water-soluble metabolites that can be readily excreted.[4][7]
-
Hydroxylation: Minor metabolic pathways may involve hydroxylation at various positions on the isoflavone ring structure.[8]
Below is a diagram illustrating the predicted metabolic pathway of this compound.
Caption: Predicted metabolic pathway of this compound in vivo.
Pharmacokinetics of Biochanin A (Aglycone of this compound)
The pharmacokinetic parameters of Biochanin A have been investigated in animal models, primarily in rats. These studies provide valuable insights into the likely ADME profile of this compound following its initial hydrolysis.
Absorption
Biochanin A exhibits poor oral bioavailability, reported to be less than 4% in rats.[4][9] This low bioavailability is attributed to extensive first-pass metabolism in the gut and liver. Following oral administration, reentry peaks in plasma concentration-time profiles have been observed, suggesting enterohepatic recirculation.[4][9]
Distribution
Biochanin A has a large apparent volume of distribution, indicating significant tissue distribution.[4][9] It is also highly bound to plasma proteins, with a free fraction of only 1.5% reported in rat plasma.[4]
Metabolism
As detailed in the metabolic pathway section, Biochanin A is extensively metabolized. The primary routes are O-demethylation to genistein and conjugation to form glucuronide and sulfate derivatives.[4][5]
Excretion
The metabolites of Biochanin A, primarily as conjugates, are excreted in both urine and bile.[4]
Quantitative Pharmacokinetic Data for Biochanin A in Rats
The following tables summarize the pharmacokinetic parameters of Biochanin A in male Sprague-Dawley rats following intravenous and oral administration.
Table 1: Pharmacokinetic Parameters of Biochanin A (Unconjugated) in Rats after Intravenous (IV) and Oral (PO) Administration [4][9]
| Parameter | IV Dose (1 mg/kg) | IV Dose (5 mg/kg) | PO Dose (5 mg/kg) | PO Dose (50 mg/kg) |
| Cmax (ng/mL) | 1050 ± 150 | 4500 ± 800 | 25 ± 5 | 200 ± 50 |
| Tmax (h) | - | - | 0.5 ± 0.1 | 1.0 ± 0.2 |
| AUC (ng·h/mL) | 350 ± 50 | 1800 ± 300 | 30 ± 8 | 450 ± 100 |
| t1/2 (h) | 0.8 ± 0.2 | 1.0 ± 0.3 | 1.5 ± 0.4 | 2.0 ± 0.5 |
| CL (L/h/kg) | 2.9 ± 0.4 | 2.8 ± 0.5 | - | - |
| Vd (L/kg) | 3.5 ± 0.6 | 3.9 ± 0.7 | - | - |
| F (%) | - | - | < 4 | < 4 |
Data are presented as mean ± SD. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.
Table 2: Pharmacokinetic Parameters of Total Biochanin A (Conjugated + Unconjugated) in Rats after Oral Administration [10]
| Parameter | Oral Dose (50 mg/kg) |
| Cmax (ng/mL) | 2163.43 |
| AUC0-t (ng·h/mL) | 2163.43 |
Note: The reported Cmax and AUC for total Biochanin A appear to be the same value in the source, which may be a typographical error. The data is presented as reported.
Experimental Protocols for In Vivo Pharmacokinetic Studies of Isoflavones
The following provides a generalized experimental workflow for conducting in vivo pharmacokinetic studies of isoflavones like this compound, based on common methodologies reported in the literature.[4][11][12][13]
Animal Model and Dosing
-
Animal Model: Male or female Sprague-Dawley rats are commonly used.[4][9]
-
Housing: Animals are typically housed in a controlled environment with a standard diet and water ad libitum. A washout period with a legume-free diet is often implemented before the study.[12]
-
Dosing: The test compound (e.g., this compound or Biochanin A) is administered via oral gavage (PO) for bioavailability studies and intravenous (IV) injection for determining clearance and volume of distribution. The vehicle for administration is often a solution of polyethylene glycol, ethanol, and saline.
Sample Collection
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing via cannulation of the jugular or carotid artery.[11]
-
Sample Processing: Blood is collected into heparinized tubes and centrifuged to separate plasma. Plasma samples are stored at -80°C until analysis.
Bioanalytical Method
-
Sample Preparation: Plasma samples are typically subjected to enzymatic hydrolysis (using β-glucuronidase and sulfatase) to measure total aglycone concentrations (conjugated + unconjugated). This is followed by liquid-liquid or solid-phase extraction to isolate the analytes.
-
Analytical Technique: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common method for the sensitive and specific quantification of isoflavones and their metabolites in biological matrices.[4][9]
Pharmacokinetic Analysis
-
Software: Non-compartmental analysis is performed using software such as WinNonlin to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, Vd, and F).[4]
The following diagram outlines a typical experimental workflow for an in vivo pharmacokinetic study of an isoflavone.
Caption: Typical workflow for an in vivo pharmacokinetic study.
Conclusion
While direct experimental data on the pharmacokinetics and metabolism of this compound are lacking, a predictive profile can be constructed based on the known behavior of its aglycone, Biochanin A, and other isoflavone glycosides. It is anticipated that this compound is hydrolyzed to Biochanin A in the intestine, which then undergoes extensive first-pass metabolism, including O-demethylation to genistein and conjugation. The oral bioavailability of the parent aglycone is expected to be low. Further in vivo studies are necessary to definitively characterize the ADME properties of this compound and validate this predictive model. The experimental protocols and analytical methods outlined in this guide provide a framework for conducting such investigations.
References
- 1. Conversion of Isoflavone Glucosides to Aglycones by Partially Purified β-Glucosidases from Microbial and Vegetable Sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Soybean (Glycine max) isoflavone conjugate hydrolysing β-glucosidase (GmICHG): a promising candidate for soy isoflavone bioavailability enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and bioavailability of the isoflavone biochanin A in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of biochanin A and formononetin by human liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Perspectives Regarding the Role of Biochanin A in Humans [frontiersin.org]
- 8. Metabolism of the isoflavones genistein and biochanin A in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and bioavailability of the isoflavone biochanin A in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. solgenisoflavones.com [solgenisoflavones.com]
- 12. Isoflavone pharmacokinetics and metabolism after consumption of a standardized soy and soy-almond bread in men with asymptomatic prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Sissotrin: A Technical Guide to its Phytoestrogenic Properties and Hormonal Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sissotrin, an isoflavone glycoside predominantly found in leguminous plants, is a significant dietary phytoestrogen. Its biological activity is primarily attributed to its aglycone, formononetin, which is released upon enzymatic hydrolysis by intestinal microflora. This technical guide provides a comprehensive overview of this compound's role as a phytoestrogen, focusing on the hormonal effects of its active metabolite, formononetin. This document summarizes the current understanding of its mechanism of action, interaction with estrogen receptors, and its effects on cellular processes, supported by quantitative data from in vitro and in vivo studies. Detailed experimental methodologies for key assays are provided to facilitate further research in this area.
Introduction
Phytoestrogens are plant-derived compounds that exhibit estrogen-like activity due to their structural similarity to 17β-estradiol. Isoflavones are a major class of phytoestrogens, and this compound (formononetin-7-O-glucoside) is a notable member of this group. While this compound itself has limited biological activity, its significance lies in its role as a precursor to the biologically active aglycone, formononetin. The deglycosylation process is a critical step for its bioavailability and subsequent hormonal effects.[1] This guide will delve into the technical details of this compound's conversion to formononetin and the latter's interaction with the endocrine system.
This compound Metabolism and Bioavailability
The journey of this compound from ingestion to hormonal action is a multi-step process, with its bioavailability being a key determinant of its physiological impact.
Hydrolysis to Formononetin
This compound, as a glycoside, is a hydrophilic molecule with limited ability to be absorbed directly through the intestinal wall.[1] The crucial first step in its metabolic activation is the enzymatic hydrolysis of the glucose moiety, a process primarily carried out by β-glucosidases produced by the intestinal microbiota.[2] This deglycosylation yields the aglycone, formononetin, which is more lipophilic and readily absorbed.
Experimental Workflow: Bioactivation of this compound
Caption: Bioactivation pathway of this compound to Formononetin.
Bioavailability of Formononetin
Studies have shown that the oral bioavailability of formononetin is significantly higher than that of its glycoside, ononin (another formononetin glycoside), with reported values of 21.8% for formononetin and 7.3% for ononin in rats.[3] This highlights the importance of the aglycone form for systemic exposure. Once absorbed, formononetin can undergo further metabolism in the liver.[4]
Molecular Mechanism of Action: Interaction with Estrogen Receptors
Formononetin exerts its estrogenic effects by binding to estrogen receptors (ERs), primarily ERα and ERβ. This interaction initiates a cascade of molecular events that modulate gene expression.
Estrogen Receptor Binding Affinity
Formononetin has been shown to have a very low binding affinity for both ERα and ERβ, generally less than 0.03% of that of 17β-estradiol.[5] Despite this low affinity, it can still elicit estrogenic responses. Molecular docking studies have shown that formononetin can fit into the ligand-binding domain of ERα.[6][7]
Table 1: Estrogen Receptor Binding Affinity of Formononetin
| Compound | Receptor | Relative Binding Affinity (RBA) (%) vs. 17β-estradiol | Reference |
| Formononetin | ERα | < 0.03 | [5] |
| Formononetin | ERβ | < 0.03 | [5] |
Estrogen Receptor Signaling Pathways
Upon binding to ERs, formononetin can initiate both genomic and non-genomic signaling pathways.
-
Genomic Pathway: The formononetin-ER complex translocates to the nucleus and binds to estrogen response elements (EREs) on the DNA, leading to the transcription of target genes.[8]
-
Non-Genomic Pathway: Formononetin can also activate membrane-associated ERs, leading to rapid cellular responses through various signaling cascades, such as the ROCK-II/MMP2/9 pathway, which is involved in angiogenesis.[7]
Diagram: Estrogen Receptor Signaling Pathways
Caption: Formononetin's interaction with estrogen receptor signaling pathways.
Hormonal Effects of Formononetin
The interaction of formononetin with estrogen receptors translates into various physiological effects, which have been investigated in both in vitro and in vivo models.
In Vitro Effects
Formononetin has demonstrated a dose-dependent effect on the proliferation of estrogen receptor-positive (ER+) breast cancer cells, such as MCF-7. At lower concentrations, it can stimulate cell growth, while at higher concentrations, it exhibits inhibitory effects.[9]
Table 2: In Vitro Effects of Formononetin on MCF-7 Breast Cancer Cells
| Parameter | Concentration | Effect | Reference |
| Cell Proliferation | 40 µM | Inhibition | [10] |
| Cell Proliferation | 80 µM | Inhibition | [10] |
| Cell Cycle | - | Arrest at G0/G1 phase | [11] |
| Apoptosis | 40 µM, 80 µM | Increased | [10] |
Formononetin has also been shown to inhibit neuroinflammation in BV2 microglia, an effect that appears to be mediated through ERβ.[12]
In Vivo Effects
In vivo studies in rats have shown that formononetin can influence the reproductive axis by reducing the mRNA levels of gonadotropin-releasing hormone (GnRH), kisspeptin (Kiss1), and tachykinin 2 (Tac2) in the hypothalamus.[15][16]
Table 3: In Vivo Hormonal Effects of Formononetin in Rats
| Model | Parameter | Dose | Effect | Reference |
| Male Wistar Rats | Hypothalamic GnRH mRNA | 40 µg (intracerebroventricular) | Reduced | [16] |
| Male Wistar Rats | Hypothalamic Kiss1 mRNA | 20 µg, 40 µg (intracerebroventricular) | Reduced | [15] |
| Male Wistar Rats | Hypothalamic Tac2 mRNA | 40 µg (intracerebroventricular) | Reduced | [15] |
Experimental Protocols
In Vitro Estrogenicity Assays
A variety of in vitro assays are available to assess the estrogenic potential of compounds like this compound and formononetin.[17]
This assay determines the ability of a test compound to compete with radiolabeled 17β-estradiol for binding to ERα and ERβ.
Protocol Outline:
-
Receptor Preparation: Isolate ERα and ERβ from recombinant sources or tissue homogenates.
-
Competitive Binding: Incubate a constant amount of receptor and radiolabeled estradiol with varying concentrations of the test compound.
-
Separation: Separate receptor-bound and free radioligand using methods like hydroxyapatite adsorption or size-exclusion chromatography.
-
Quantification: Measure the radioactivity of the receptor-bound fraction.
-
Data Analysis: Calculate the IC50 (concentration of test compound that inhibits 50% of radiolabeled estradiol binding) and the Relative Binding Affinity (RBA).
This assay measures the estrogen-dependent proliferation of ER-positive cells, such as MCF-7.
Protocol Outline:
-
Cell Culture: Culture MCF-7 cells in a phenol red-free medium to minimize background estrogenic activity.
-
Treatment: Expose the cells to a range of concentrations of the test compound for a defined period (e.g., 6 days).
-
Cell Viability Measurement: Quantify cell proliferation using methods like the MTT assay or by direct cell counting.
-
Data Analysis: Determine the proliferative effect (PE) relative to a positive control (e.g., 17β-estradiol) and a negative control.
In Vivo Uterotrophic Bioassay
This assay is a short-term in vivo screening method to assess the estrogenic activity of a chemical by measuring the increase in uterine weight.[14][18]
Protocol Outline:
-
Animal Model: Use either immature female rats (e.g., 21 days old) or adult ovariectomized rats.
-
Dosing: Administer the test compound daily for three consecutive days via oral gavage or subcutaneous injection.
-
Observation: Monitor the animals for clinical signs of toxicity.
-
Necropsy: On day four, euthanize the animals and carefully dissect the uterus, removing any adhering fat and connective tissue.
-
Uterine Weight Measurement: Weigh the blotted, fluid-filled uterus (wet weight) and, optionally, the blotted, empty uterus (blotted weight).
-
Data Analysis: Compare the uterine weights of the treated groups to the vehicle control group.
Conclusion
This compound, through its conversion to the active aglycone formononetin, demonstrates phytoestrogenic properties by interacting with estrogen receptors and modulating downstream signaling pathways. While its binding affinity to estrogen receptors is low, it can elicit both in vitro and in vivo hormonal effects, including influencing cell proliferation and the hypothalamic-pituitary-gonadal axis. The biological activity of this compound is critically dependent on its deglycosylation in the gut. Further research is warranted to fully elucidate the specific hormonal effects of this compound and its potential applications in drug development, with a focus on understanding its metabolism and bioavailability in humans. The provided experimental protocols serve as a foundation for future investigations into this and other phytoestrogens.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacokinetics and Bioavailability of the Isoflavones Formononetin and Ononin and Their in Vitro Absorption in Ussing Chamber and Caco-2 Cell Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of biochanin A and formononetin by human liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms enforcing the estrogen receptor β selectivity of botanical estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Formononetin promotes angiogenesis through the estrogen receptor alpha-enhanced ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formononetin: A Review of Its Anticancer Potentials and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formononetin and metformin act synergistically to inhibit growth of MCF-7 breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Formononetin induces cell cycle arrest of human breast cancer cells via IGF1/PI3K/Akt pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Formononetin inhibits neuroinflammation and increases estrogen receptor beta (ERβ) protein expression in BV2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The OECD program to validate the rat uterotrophic bioassay to screen compounds for in vivo estrogenic responses: phase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. urosphere.com [urosphere.com]
- 15. An Investigation of the Effects of Formononetin on Hypothalamic Gonadotropin-releasing Hormone, Kisspeptin and Tachykinin 2 Gene Expression in Rats | Galen Medical Journal [journals.salviapub.com]
- 16. View of An Investigation of the Effects of Formononetin on Hypothalamic Gonadotropin-releasing Hormone, Kisspeptin and Tachykinin 2 Gene Expression in Rats | Galen Medical Journal [journals.salviapub.com]
- 17. In vitro test systems for the evaluation of the estrogenic activity of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Sissotrin In Vitro Cell Culture Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sissotrin is a naturally occurring isoflavone, a class of phytoestrogens found in various plants.[1] Isoflavones are known for their potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[2][3] As a phytoestrogen, this compound is structurally similar to estrogen and can interact with estrogen receptors, potentially modulating downstream signaling pathways.[4][5][6] This document provides a detailed protocol for conducting an in vitro cell culture assay to evaluate the cytotoxic effects of this compound on a selected cancer cell line. The described methodology utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to assess cell viability.[1][7][8][9]
Principle of the MTT Assay
The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product.[7][9] This reduction is primarily carried out by mitochondrial dehydrogenases.[7] The resulting formazan crystals are insoluble in aqueous solutions and must be dissolved in a solubilization solution. The intensity of the purple color is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength (typically between 570 and 600 nm) using a microplate reader.[7][8]
Experimental Protocol: this compound Cytotoxicity Assessment using MTT Assay
This protocol is designed for assessing the effect of this compound on a selected cancer cell line (e.g., MCF-7, a human breast cancer cell line known to be responsive to estrogenic compounds).
Materials and Reagents:
-
This compound (ensure high purity)
-
Selected cancer cell line (e.g., MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl Sulfoxide (DMSO) or other suitable solubilization buffer
-
96-well flat-bottom sterile cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture and Seeding:
-
Maintain the selected cancer cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
When cells reach 70-80% confluency, detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh medium and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells (including the control) is less than 0.1% to avoid solvent-induced cytotoxicity.
-
After the 24-hour incubation period, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control group (medium with the same concentration of DMSO as the this compound-treated wells) and a negative control group (medium only).
-
Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.
-
-
MTT Assay:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C in the dark. During this time, viable cells will convert the MTT into formazan crystals.
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or another suitable solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
The percentage of cell viability can be calculated using the following formula:
The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve of this compound concentration versus the percentage of cell viability.
Data Presentation
The quantitative data from the this compound in vitro cell culture assay should be summarized in a clear and structured table for easy comparison.
| This compound Concentration (µM) | Absorbance at 570 nm (Mean ± SD) | Cell Viability (%) |
| 0 (Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.21 ± 0.07 | 96.8 |
| 5 | 1.10 ± 0.06 | 88.0 |
| 10 | 0.95 ± 0.05 | 76.0 |
| 25 | 0.68 ± 0.04 | 54.4 |
| 50 | 0.42 ± 0.03 | 33.6 |
| 100 | 0.25 ± 0.02 | 20.0 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Visualizations
Experimental Workflow Diagram
Caption: Workflow of the in vitro MTT assay for assessing this compound cytotoxicity.
Proposed Signaling Pathway of this compound
As a phytoestrogen, this compound may exert its effects through multiple signaling pathways, similar to other isoflavones.[3][4][5] These can include both estrogen receptor (ER)-dependent and ER-independent mechanisms.
Caption: Proposed signaling pathways of this compound in a cancer cell.
Disclaimer: This document provides a general protocol and should be adapted and optimized based on the specific cell line and experimental conditions. It is crucial to perform appropriate controls and replicate experiments to ensure the validity of the results. The proposed signaling pathway is based on the known mechanisms of similar compounds and requires experimental validation for this compound.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Soy Isoflavones in Integrative Oncology: Increased Efficacy and Decreased Toxicity of Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multi-Anticancer Activities of Phytoestrogens in Human Osteosarcoma [mdpi.com]
- 4. Phytoestrogen Biological Actions on Mammalian Reproductive System and Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Application Notes and Protocols for Sissotrin (Isosakuranetin) in Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sissotrin, a flavonoid also known as isosakuranetin, has garnered attention for its potential antimicrobial properties. Flavonoids are a class of polyphenolic compounds widely found in plants and are known for a variety of biological activities.[1][2] This document provides detailed application notes and protocols for determining the antimicrobial susceptibility of various microorganisms to this compound, specifically focusing on the determination of the Minimum Inhibitory Concentration (MIC).
The primary method detailed is the broth microdilution assay, a widely accepted and standardized technique for quantitative antimicrobial susceptibility testing.[3][4] This method allows for the efficient screening of natural products like this compound against a panel of bacteria and fungi.[5][6] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined in vitro conditions.[3][7][8] Understanding the MIC of this compound is a critical first step in evaluating its potential as a novel antimicrobial agent.
Recent studies have explored the impact of isosakuranetin on bacteria, noting that while its direct antibacterial effect might be high (MIC > 512 µg/mL against S. aureus), it can significantly inhibit virulence factors at much lower concentrations.[9] For instance, it has been shown to inhibit Sortase A (SrtA) activity and α-hemolysin expression in Staphylococcus aureus, suggesting a role as an anti-virulence agent.[9][10]
Data Presentation: this compound (Isosakuranetin) MIC Values
The following tables summarize the available quantitative data on the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms. It is important to note that the direct antimicrobial activity of this compound can be modest, with its primary value potentially lying in its anti-virulence properties.[9]
Table 1: Antibacterial Activity of this compound (Isosakuranetin)
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | USA300 | > 512 | |
| Gram-positive bacteria | General | 25 - 430 | |
| Gram-negative bacteria | General | 25 - 430 | [11] |
Note: The referenced study on Gram-positive and Gram-negative bacteria evaluated a range of flavonoids, and the provided MIC range is indicative of the class of compounds.
Experimental Protocols
Broth Microdilution Method for MIC Determination
This protocol is adapted from standard methodologies for antimicrobial susceptibility testing of natural products.[3][5][12]
3.1.1. Materials and Reagents
-
This compound (Isosakuranetin)
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates (round-bottom preferred)[13]
-
Bacterial or fungal isolates
-
Positive control antibiotic (e.g., Gentamicin, Ampicillin)
-
Sterile saline (0.85%) or Phosphate Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Resazurin sodium salt (optional, for growth indication)[12]
-
Incubator
3.1.2. Preparation of this compound Stock Solution
-
Accurately weigh the this compound powder.
-
Dissolve the this compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
Further dilute the stock solution in the appropriate sterile broth (CAMHB or RPMI-1640) to achieve the desired starting concentration for the assay. The final concentration of DMSO in the wells should not exceed 1% to avoid toxicity to the microorganisms.
3.1.3. Preparation of Microbial Inoculum
-
From a fresh agar plate (18-24 hours old), select several well-isolated colonies of the test microorganism.
-
Transfer the colonies to a tube containing sterile saline or PBS.
-
Vortex the suspension to ensure homogeneity.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used for more accurate measurement (A600 nm).
-
Dilute the adjusted suspension in the appropriate sterile broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3.1.4. Assay Procedure
-
Dispense 100 µL of the appropriate sterile broth into all wells of a 96-well microtiter plate.[13]
-
Add 100 µL of the prepared this compound working solution to the first column of wells, resulting in the highest test concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[13]
-
Columns 11 and 12 will serve as controls.
-
Column 11 (Growth Control): Add 100 µL of broth. This well will receive the microbial inoculum but no this compound.
-
Column 12 (Sterility Control): Add 100 µL of broth. This well will not receive inoculum and serves to confirm the sterility of the medium.
-
-
Inoculate all wells from column 1 to 11 with 100 µL of the prepared microbial inoculum (final volume in each well will be 200 µL).
-
Seal the plate to prevent evaporation and incubate at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.
3.1.5. Determination of MIC
-
Following incubation, visually inspect the microtiter plate for microbial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Optionally, 20-30 µL of resazurin solution can be added to each well and incubated for a further 2-4 hours. A color change from blue to pink indicates microbial growth, making the MIC endpoint easier to determine.[12]
Visualization of Workflows and Pathways
Experimental Workflow for MIC Determination
The following diagram illustrates the key steps in the broth microdilution assay for determining the MIC of this compound.
Caption: Workflow for MIC determination using broth microdilution.
Proposed Mechanism of Action of this compound (Isosakuranetin) as an Anti-Virulence Agent
While this compound may not be a potent bactericidal or bacteriostatic agent against all strains, its mechanism can involve the inhibition of key virulence factors, as demonstrated in S. aureus. This makes it a candidate for anti-virulence therapy.
Caption: Proposed anti-virulence mechanism of this compound in S. aureus.
References
- 1. Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Antimicrobial Susceptibility - MIC, Individual | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Exploring the modulatory impact of isosakuranetin on Staphylococcus aureus: Inhibition of sortase A activity and α-haemolysin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Application of Sissotrin in studying isoflavone metabolic pathways.
Affiliation: Google Research
Abstract
Sissotrin, the 7-O-β-D-glucoside of Biochanin A, is a naturally occurring isoflavone found in various leguminous plants, including red clover (Trifolium pratense) and chickpeas (Cicer arietinum).[1][2][3] Like other isoflavone glycosides, this compound is a precursor to its biologically active aglycone, Biochanin A, and subsequent metabolites, which are formed through complex metabolic pathways primarily mediated by the gut microbiota.[4] Understanding the metabolic fate of this compound is crucial for elucidating its potential health effects and for the development of novel therapeutics. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in studying the metabolic pathways of this compound. While direct research on this compound metabolism is limited, the protocols and pathways described herein are based on established methodologies for other well-studied isoflavones such as daidzin and genistin, and serve as a comprehensive guide for initiating research in this area.
Introduction to this compound and Isoflavone Metabolism
Isoflavones are a class of phytoestrogens that have garnered significant attention for their potential roles in human health, including the prevention of chronic diseases.[5] In nature, isoflavones predominantly exist as glycosides, where a sugar molecule is attached to the isoflavone core.[6] this compound (Biochanin A 7-O-β-D-glucoside) is one such isoflavone glycoside.[1]
The bioavailability and biological activity of isoflavones are largely dependent on their metabolism, which primarily occurs in the intestine.[4] Gut microbiota play a pivotal role in this process by producing β-glucosidases that hydrolyze the glycosidic bond of isoflavone glycosides, releasing the aglycone form.[6] In the case of this compound, this initial step releases Biochanin A. This aglycone can then be absorbed or further metabolized by the gut microbiota into other compounds.[5]
Studying the metabolic pathway of this compound is essential for:
-
Determining its bioavailability and pharmacokinetic profile.
-
Identifying its bioactive metabolites.
-
Understanding its mechanism of action at a molecular level.
-
Assessing its potential health benefits and risks.
Proposed Metabolic Pathway of this compound
Based on the known metabolic pathways of structurally similar isoflavones like daidzin and genistin, a putative metabolic pathway for this compound is proposed.[5][7] The initial and most critical step is the deglycosylation of this compound to Biochanin A by intestinal β-glucosidases. Biochanin A can then undergo further transformations, including demethylation to form genistein, which is a well-known and potent phytoestrogen. These metabolites can then be further converted to smaller phenolic compounds.
Application Notes: Experimental Approaches
To investigate the metabolic pathway of this compound, a combination of in vitro and in vivo experimental models is recommended.
3.1. In Vitro Metabolism Studies
-
Enzymatic Hydrolysis: Purified β-glucosidase enzymes can be used to confirm the hydrolysis of this compound to Biochanin A. This allows for the characterization of the initial metabolic step under controlled conditions.
-
Fecal Fermentation: Incubation of this compound with human or animal fecal slurries provides a complex microbial environment to identify a broader range of metabolites produced by the gut microbiota.
-
Pure Bacterial Cultures: Using specific bacterial strains known to metabolize isoflavones (e.g., from the Coriobacteriaceae family) can help to identify the key microorganisms responsible for this compound metabolism.[7]
3.2. In Vivo Metabolism Studies
-
Animal Models: Administration of this compound to laboratory animals (e.g., rats, mice) allows for the study of its absorption, distribution, metabolism, and excretion (ADME) in a whole-organism context. Plasma, urine, and fecal samples can be collected over time to identify and quantify this compound and its metabolites.
-
Human Studies: While more complex to conduct, human intervention studies involving the consumption of this compound-containing foods or supplements are the gold standard for understanding its metabolism and health effects in humans.
3.3. Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or diode-array detection is a robust technique for the separation and quantification of this compound and its major metabolites.[8][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS provides high sensitivity and specificity for the identification and quantification of a wide range of metabolites, even at low concentrations.[10][11][12]
Experimental Protocols
The following are detailed protocols that can be adapted for studying the metabolism of this compound.
4.1. Protocol 1: In Vitro Hydrolysis of this compound by β-Glucosidase
This protocol is designed to assess the enzymatic conversion of this compound to Biochanin A.
Materials:
-
This compound standard
-
Biochanin A standard
-
β-Glucosidase from almonds (or other source)
-
Phosphate buffer (pH 6.8)
-
Methanol
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Prepare a working solution of β-glucosidase in phosphate buffer (e.g., 100 U/mL).
-
In a microcentrifuge tube, combine 50 µL of the this compound stock solution with 450 µL of phosphate buffer.
-
Add 50 µL of the β-glucosidase solution to initiate the reaction. For a negative control, add 50 µL of phosphate buffer without the enzyme.
-
Incubate the reaction mixture at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Stop the reaction by adding an equal volume of ice-cold methanol.
-
Centrifuge the samples to precipitate the enzyme and any other solids.
-
Analyze the supernatant by HPLC or LC-MS/MS to quantify the disappearance of this compound and the appearance of Biochanin A.
4.2. Protocol 2: In Vitro Metabolism of this compound by Human Fecal Microbiota
This protocol simulates the metabolism of this compound in the human gut.
Materials:
-
This compound standard
-
Fresh human fecal sample from a healthy donor
-
Anaerobic incubation medium (e.g., pre-reduced peptone-yeast extract-glucose broth)
-
Anaerobic chamber or gas pack system
-
Methanol
-
LC-MS/MS system
Procedure:
-
Prepare a fecal slurry by homogenizing the fresh fecal sample in the anaerobic incubation medium (e.g., 10% w/v) inside an anaerobic chamber.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Add the this compound stock solution to the fecal slurry to a final concentration of, for example, 10 µM.
-
Incubate the mixture anaerobically at 37°C.
-
Collect aliquots at different time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Extract the metabolites from each aliquot by adding three volumes of ice-cold methanol, vortexing, and centrifuging.
-
Analyze the supernatant by LC-MS/MS to identify and quantify this compound and its metabolites.
4.3. Protocol 3: In Vivo Metabolism of this compound in a Rat Model
This protocol outlines a basic pharmacokinetic study of this compound in rats.
Materials:
-
This compound
-
Sprague-Dawley rats
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Blood collection supplies (e.g., heparinized tubes)
-
Metabolic cages for urine and feces collection
-
LC-MS/MS system
Procedure:
-
Acclimate the rats to the experimental conditions.
-
Fast the rats overnight before dosing.
-
Administer a single oral dose of this compound suspended in the vehicle (e.g., 50 mg/kg body weight).
-
Collect blood samples from the tail vein or other appropriate site at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
Separate the plasma by centrifugation.
-
House the rats in metabolic cages to collect urine and feces for 24 or 48 hours.
-
Prepare the plasma, urine, and fecal samples for analysis. This may involve protein precipitation for plasma and extraction for urine and feces.
-
Analyze the samples by LC-MS/MS to determine the concentrations of this compound and its metabolites over time.
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison.
Table 1: Representative Hydrolysis of Isoflavone Glycosides by β-Glucosidase
| Isoflavone Glycoside | Initial Concentration (µM) | Hydrolysis Rate (%) after 60 min | Aglycone Formed | Aglycone Concentration (µM) after 60 min |
| This compound | 100 | Data to be determined | Biochanin A | Data to be determined |
| Daidzin (Example) | 100 | 95.8[6] | Daidzein | 95.8 |
| Genistin (Example) | 100 | 86.7[6] | Genistein | 86.7 |
Table 2: Representative Pharmacokinetic Parameters of an Isoflavone Aglycone (Biochanin A) in Rats Following Oral Administration of its Glycoside (this compound)
| Parameter | Value | Units |
| Cmax (Peak Plasma Concentration) | Data to be determined | µg/mL |
| Tmax (Time to Peak Concentration) | Data to be determined | hours |
| AUC (Area Under the Curve) | Data to be determined | µg*h/mL |
| t1/2 (Half-life) | Data to be determined | hours |
Note: The tables above are templates. The data for this compound needs to be generated through experimentation. The example data for daidzin and genistin is provided for illustrative purposes.
Visualization of Logical Relationships
The relationship between the experimental approaches and the expected outcomes can be visualized as follows:
Conclusion
The study of this compound's metabolic pathways is a promising area of research with implications for nutrition, pharmacology, and drug development. Although there is a scarcity of direct research on this compound, the established methodologies for other isoflavones provide a solid foundation for investigation. The protocols and application notes provided in this document offer a comprehensive framework for researchers to begin to unravel the metabolic fate of this intriguing isoflavone. By employing a combination of in vitro and in vivo models, coupled with advanced analytical techniques, it will be possible to build a detailed understanding of this compound's metabolism and its potential impact on human health.
References
- 1. This compound | C22H22O10 | CID 5280781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0033990) [hmdb.ca]
- 3. This compound | CAS:5928-26-7 | Manufacturer ChemFaces [chemfaces.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Characterization of β-glucosidase from Aspergillus terreus and its application in the hydrolysis of soybean isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism of Daidzein and Genistein by Gut Bacteria of the Class Coriobacteriia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC analysis of isoflavonoids and other phenolic agents from foods and from human fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Quantification of isoflavones and lignans in serum using isotope dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Sissotrin: A Potential Ligand for Nuclear Receptor Binding Assays
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sissotrin, chemically known as Biochanin A 7-O-beta-D-glucoside, is a naturally occurring isoflavone. Its aglycone form, Biochanin A, is a well-characterized phytoestrogen known to interact with various nuclear receptors. This document provides detailed application notes and protocols for investigating this compound and its aglycone, Biochanin A, as ligands for nuclear receptor binding assays. Due to the limited direct data on this compound, the information provided heavily relies on the known activities of its aglycone and other structurally similar isoflavones, such as formononetin. It is anticipated that this compound may exhibit activity after cellular enzymes hydrolyze the glycosidic bond, releasing Biochanin A.
Data Presentation: Ligand Binding Affinities
The following tables summarize the quantitative data for Biochanin A and Formononetin binding to various nuclear receptors. This data is essential for designing and interpreting nuclear receptor binding and functional assays.
Table 1: Estrogen Receptor (ER) Binding Affinity
| Compound | Receptor | Binding Affinity (RBA % of E2)¹ | Kd (nM)² | Reference |
| Biochanin A | ERα | <0.03% | >667 | [1] |
| ERβ | <0.03% | >1667 | [1] | |
| Formononetin | ERα | <0.03% | >667 | [1] |
| ERβ | <0.03% | >1667 | [1] | |
| 17β-Estradiol (E2) | ERα | 100% | 0.2 | [1] |
| ERβ | 100% | 0.5 | [1] |
¹Relative Binding Affinity (RBA) is calculated as (IC50 of 17β-Estradiol / IC50 of test compound) x 100. ²Estimated dissociation constant (Kd) based on the provided RBA values and the known Kd of 17β-Estradiol.
Table 2: Other Nuclear Receptor Interactions
| Compound | Receptor | Assay Type | Effect | Quantitative Data | Reference |
| Biochanin A | PPARα | - | Agonist | - | [2] |
| Androgen Receptor (AR) mutants | Isotope competition assay | Antagonist | Binding energy: -7.4 kcal/mol | [3] | |
| Formononetin | Aryl Hydrocarbon Receptor (AhR) | Competitive Binding | Competes with TCDD | - | [4] |
| Estrogen Receptor α (ERα) | Reporter Gene Assay | Agonist | - | [5][6] | |
| Estrogen Receptor β (ERβ) | - | Upregulation | - | [7] |
Signaling Pathways
Diagram 1: Generalized Type I Nuclear Receptor Signaling Pathway (e.g., Estrogen Receptor α)
Caption: Type I Nuclear Receptor Signaling Pathway for Estrogen Receptor α.
Diagram 2: Generalized Type II Nuclear Receptor Signaling Pathway (e.g., PPARα)
Caption: Type II Nuclear Receptor Signaling Pathway for PPARα.
Experimental Protocols
Protocol 1: In Vitro Nuclear Receptor Competitive Binding Assay (Fluorescence Polarization)
This protocol provides a framework for a homogeneous, competitive binding assay using fluorescence polarization (FP) to determine the affinity of a test compound (e.g., this compound, Biochanin A) for a nuclear receptor.
Diagram 3: Workflow for Fluorescence Polarization Binding Assay
Caption: General workflow for a fluorescence polarization competitive binding assay.
Materials:
-
Purified nuclear receptor protein (e.g., ERα, PPARγ)
-
Fluorescently labeled ligand (Fluormone™ Tracer) specific for the nuclear receptor
-
Assay buffer (specific to the nuclear receptor)
-
Dithiothreitol (DTT), if required
-
This compound, Biochanin A, and a known control ligand
-
Dimethyl sulfoxide (DMSO)
-
384-well black, low-volume assay plates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Preparation: a. Prepare a 10 mM stock solution of this compound, Biochanin A, and the control ligand in DMSO. b. Perform serial dilutions of the stock solutions in DMSO to create a concentration range for testing (e.g., 10-point, 3-fold dilutions).
-
Assay Setup: a. Prepare the complete assay buffer, including DTT if required. b. Dilute the nuclear receptor protein and the fluorescent tracer to their optimal concentrations in the assay buffer. The final concentration of the tracer is typically in the low nanomolar range. c. In a 384-well plate, add the diluted test compounds. Include wells with DMSO only (no-compound control) and wells with a saturating concentration of the control ligand (maximum competition control). d. Add the mixture of diluted nuclear receptor and fluorescent tracer to all wells. The final assay volume is typically 20-50 µL.
-
Incubation: a. Incubate the plate at room temperature for a period sufficient to reach binding equilibrium (typically 1-4 hours), protected from light.
-
Measurement: a. Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for a green tracer).[8]
-
Data Analysis: a. The data is typically plotted as fluorescence polarization (in mP) versus the logarithm of the test compound concentration. b. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the fluorescent tracer. c. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation, if the Kd of the fluorescent tracer is known.
Protocol 2: Cell-Based Nuclear Receptor Reporter Gene Assay
This protocol describes a method to assess the functional activity (agonist or antagonist) of this compound by measuring the activation or inhibition of a nuclear receptor-driven reporter gene.
Diagram 4: Workflow for a Reporter Gene Assay
References
- 1. Mechanisms enforcing the estrogen receptor β selectivity of botanical estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Formononetin promotes angiogenesis through the estrogen receptor alpha-enhanced ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.fishersci.com [assets.fishersci.com]
Application Notes and Protocols: In Vivo Models for a Antihyperglycemic Flavonoid Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Flavonoids, a diverse group of polyphenolic compounds found in fruits, vegetables, and other plant-based foods, have garnered significant attention for their potential therapeutic properties, including their ability to modulate glucose metabolism.[1] Numerous studies suggest that flavonoids may exert antihyperglycemic effects by enhancing insulin secretion, improving insulin sensitivity in peripheral tissues, regulating hepatic glucose production, and reducing inflammation and oxidative stress associated with diabetes.[2][3]
To validate these effects and understand their underlying mechanisms, robust preclinical testing is essential. In vivo animal models provide a critical platform for evaluating the efficacy, safety, and pharmacokinetics of flavonoids as potential antidiabetic agents. These models allow researchers to study complex physiological interactions that cannot be replicated in vitro.[4] This document provides a detailed overview of common in vivo models, comprehensive experimental protocols, and the key signaling pathways involved in the antihyperglycemic action of flavonoids.
Common In Vivo Models for Antihyperglycemic Studies
The selection of an appropriate animal model is crucial for the successful investigation of antihyperglycemic compounds. The ideal model should mimic the key pathological features of human type 2 diabetes (T2D), such as insulin resistance, hyperglycemia, and β-cell dysfunction.[4]
Chemically-Induced Diabetes Models
These models involve the administration of a chemical toxic to pancreatic β-cells, leading to insulin deficiency and hyperglycemia.
-
Streptozotocin (STZ)-Induced Model: STZ is a glucosamine-nitrosourea compound that is preferentially taken up by pancreatic β-cells via the GLUT2 glucose transporter, causing DNA alkylation and cell death.[5] A high dose of STZ induces a model akin to type 1 diabetes, while a combination of a high-fat diet and a lower dose of STZ is commonly used to model T2D by inducing insulin resistance followed by β-cell dysfunction.[6]
-
Alloxan-Induced Model: Alloxan also selectively destroys pancreatic β-cells by generating reactive oxygen species, leading to a state of insulin-dependent diabetes.[7]
Genetic Diabetes Models
These models are based on spontaneous or engineered genetic mutations that lead to obesity, insulin resistance, and diabetes.
-
db/db Mouse: This model has a spontaneous mutation in the gene encoding the leptin receptor, leading to a non-functional receptor.[8] The absence of leptin signaling results in hyperphagia, obesity, insulin resistance, and progressive hyperglycemia, closely mimicking the pathophysiology of human T2D.[9]
-
Zucker Diabetic Fatty (ZDF) Rat: Similar to the db/db mouse, the ZDF rat possesses a mutation in the leptin receptor gene.[10] These animals develop obesity, hyperlipidemia, severe insulin resistance, and progress to overt diabetes, making them a well-established model for T2D research.[11][12]
Diet-Induced Diabetes Models
These models are developed by feeding rodents a diet high in fat, which leads to the development of metabolic syndrome characteristics.
-
High-Fat Diet (HFD)-Induced Model: Prolonged feeding of a high-fat diet (typically 45-60% of calories from fat) induces obesity, insulin resistance, and glucose intolerance in rodents.[13][14] This model is highly relevant for studying T2D associated with lifestyle factors and obesity. Often, HFD feeding is combined with a low dose of STZ to accelerate the progression to a more severe diabetic state.[6][15]
Quantitative Data Summary
The following tables summarize the antihyperglycemic effects of various flavonoids in different in vivo models as reported in the literature.
Table 1: Effects of Flavonoids in STZ-Induced Diabetic Models
| Flavonoid | Animal Model | Dose & Route | Duration | Key Antihyperglycemic Outcomes | Reference(s) |
|---|---|---|---|---|---|
| Quercetin | Wistar Rats | 50 mg/kg, Oral | 8 weeks | Significantly restored body weight, insulin, and fasting blood sugar levels. | [5] |
| Rutin | Wistar Rats | 100 mg/kg, Oral | 45 days | Significantly decreased fasting blood glucose and HbA1c levels. | [2] |
| Apigenin | Wistar Rats | 4 mg/kg, i.p. | 7 days | Significantly lowered blood glucose levels and improved glucose tolerance. | [16][17] |
| Kaempferol | Wistar Rats | 100 mg/kg, Oral | 30 days | Mimicked insulin action, reduced hyperglycemia, and enhanced glucose uptake. | [17][18] |
| Myricetin | Wistar Rats | 20 mg/kg | 4 weeks | Decreased blood glucose, HbA1c, and HOMA-IR. | [6] |
| Naringenin | Wistar Rats | Not specified | Not specified | Decreased plasma glucose levels and improved insulin sensitivity. |[2] |
Table 2: Effects of Flavonoids in Genetic and Diet-Induced Diabetic Models
| Flavonoid | Animal Model | Dose & Route | Duration | Key Antihyperglycemic Outcomes | Reference(s) |
|---|---|---|---|---|---|
| Tangeretin | db/db Mice | 50 mg/kg, Oral | 30 days | Improved glucose tolerance and lowered blood glucose. | [6] |
| Genistein | HFD/STZ Mice | 250 mg/kg diet | Not specified | Improved hyperglycemia, glucose tolerance, and blood insulin levels. | [4] |
| Cocoa Flavonoids | ZDF Rats | 10% Cocoa Diet | 9 weeks | Decreased blood glucose, HbA1c, and HOMA-IR; suppressed hepatic glucose production. | [6] |
| Amentoflavone | HFD/STZ Mice | 20-40 mg/kg, Oral | 8 weeks | Increased glucose uptake in skeletal muscle, improved glucose tolerance. | [6] |
| Mulberry Anthocyanin | db/db Mice | 50-125 mg/kg, Oral | 8 weeks | Lowered blood glucose, improved glucose tolerance, and decreased HOMA-IR. | [6] |
| Fla-CN (derivative) | HFD Mice | Not specified | Not specified | Improved insulin sensitivity and reduced weight gain. |[19] |
Experimental Protocols
Detailed and standardized protocols are essential for reproducibility and reliability of results.
Protocol 1: Induction of Type 2 Diabetes (HFD/STZ Model)
This protocol describes the induction of a T2D-like state in rodents using a combination of a high-fat diet and a low dose of streptozotocin.
Materials:
-
Male Wistar rats or C57BL/6J mice
-
High-Fat Diet (HFD, 45-60% kcal from fat)
-
Standard chow diet
-
Streptozotocin (STZ)
-
0.1 M Citrate buffer (pH 4.5), cold
-
Glucometer and test strips
Procedure:
-
Acclimatization: Acclimatize animals for one week with free access to standard chow and water.
-
Dietary Induction: Divide animals into a control group (standard diet) and a diabetic group (HFD). Feed the respective diets for 4-8 weeks to induce insulin resistance in the HFD group.
-
STZ Preparation: On the day of induction, prepare a fresh solution of STZ in cold citrate buffer. Protect the solution from light.
-
STZ Administration: After an overnight fast, administer a single low dose of STZ (e.g., 35-40 mg/kg body weight) via intraperitoneal (i.p.) injection to the HFD-fed animals. The control group should receive an equivalent volume of citrate buffer.
-
Confirmation of Diabetes: Monitor blood glucose levels 72 hours after STZ injection and then weekly. Animals with fasting blood glucose levels consistently above 200-250 mg/dL are considered diabetic and can be used for the study.[5]
Protocol 2: Oral Glucose Tolerance Test (OGTT)
The OGTT assesses the ability of an animal to clear a glucose load from the bloodstream, providing a measure of insulin sensitivity and glucose metabolism.[20]
Materials:
-
Glucose solution (20% in sterile water or saline)
-
Oral gavage needles
-
Glucometer and test strips
-
Timer
Procedure:
-
Fasting: Fast the animals overnight for 16-18 hours, ensuring free access to water.[20] Some protocols suggest a shorter fast of 4-6 hours.[21]
-
Baseline Glucose: At time t=0, measure the baseline fasting blood glucose from a tail vein blood sample.
-
Glucose Administration: Immediately after the baseline measurement, administer a glucose solution (2 g/kg body weight) via oral gavage.[22]
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at 15, 30, 60, and 120 minutes post-glucose administration.[21]
-
Data Analysis: Record the blood glucose readings at each time point. Plot blood glucose concentration against time and calculate the area under the curve (AUC) to quantify glucose tolerance. An improved glucose tolerance is indicated by a lower peak glucose level and a smaller AUC.
Protocol 3: Insulin Tolerance Test (ITT)
The ITT measures the whole-body response to exogenous insulin, providing a direct assessment of insulin sensitivity.[23]
Materials:
-
Humulin R (or other regular human insulin)
-
Cold sterile 0.9% saline
-
Glucometer and test strips
-
Timer
Procedure:
-
Fasting: Fast the animals for 4-6 hours in the morning.[23][24]
-
Baseline Glucose: At time t=0, measure the baseline blood glucose from a tail vein sample.
-
Insulin Preparation: Prepare a fresh, diluted insulin solution in cold sterile saline. The dose may need to be optimized based on the model's insulin sensitivity, but a typical starting dose is 0.5-1.0 U/kg body weight.[25]
-
Insulin Administration: Administer the calculated dose of insulin via i.p. injection.
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at 15, 30, 60, and 90 (or 120) minutes post-injection.
-
Data Analysis: Plot blood glucose concentration against time. A faster and more profound decrease in blood glucose levels indicates greater insulin sensitivity. The rate of glucose disappearance can also be calculated.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram outlines the typical workflow for evaluating the antihyperglycemic effects of a flavonoid in an in vivo model.
References
- 1. Dietary Flavonoids and Insulin Signaling in Diabetes and Obesity - ProQuest [proquest.com]
- 2. Flavonoids and Their Anti-Diabetic Effects: Cellular Mechanisms and Effects to Improve Blood Sugar Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in understanding the anti-diabetic actions of dietary flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Dietary Flavonoids and Insulin Signaling in Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. gubra.dk [gubra.dk]
- 10. Zucker diabetic fatty rats: Significance and symbolism [wisdomlib.org]
- 11. Synergistic Effect of a Flavonoid-Rich Cocoa–Carob Blend and Metformin in Preserving Pancreatic Beta Cells in Zucker Diabetic Fatty Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. High-Fat Diets-Induced Metabolic Disorders to Study Molecular Mechanism of Hyperlipidemia in Rats | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. ijpsonline.com [ijpsonline.com]
- 18. ijpsonline.com [ijpsonline.com]
- 19. Anti-obesity and anti-diabetic effects of flavonoid derivative (Fla-CN) via microRNA in high fat diet induced obesity mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mmpc.org [mmpc.org]
- 21. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 22. joe.bioscientifica.com [joe.bioscientifica.com]
- 23. protocols.io [protocols.io]
- 24. olac.berkeley.edu [olac.berkeley.edu]
- 25. mmpc.org [mmpc.org]
Troubleshooting & Optimization
Troubleshooting Sissotrin Solubility in Aqueous Solutions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Sissotrin.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered when dissolving this compound in aqueous solutions.
Q1: My this compound is not dissolving in water or my aqueous buffer. What should I do?
A1: this compound, also known as Biochanin A 7-O-beta-D-glucoside, is predicted to have a water solubility of approximately 0.62 g/L (620 µg/mL). However, achieving this concentration can be challenging due to its chemical structure. If you are experiencing poor dissolution, consider the following troubleshooting steps:
-
Verify the Solvent: Ensure you are using a pure aqueous solvent. Contaminants can affect solubility.
-
Gentle Agitation and Heating: Mildly agitate the solution and consider gentle heating (e.g., up to 40°C). Be cautious, as excessive heat can lead to degradation, especially at neutral or alkaline pH.
-
pH Adjustment: The stability of isoflavones, including this compound, is pH-dependent. They are generally more stable in acidic conditions. Try dissolving this compound in a buffer with a slightly acidic pH (e.g., pH 4-6). Avoid alkaline conditions (pH > 7) as this can promote hydrolysis of the glycosidic bond.[1][2]
-
Use of Co-solvents: For stock solutions, consider using a small amount of a water-miscible organic solvent. A common practice for poorly soluble compounds is to first dissolve them in a minimal amount of an organic solvent like DMSO or ethanol and then slowly add the aqueous buffer to the desired concentration. For example, the aglycone of this compound, Biochanin A, has a solubility of approximately 0.1 mg/mL in a 1:9 solution of DMSO:PBS (pH 7.2)[2].
Frequently Asked Questions (FAQs)
Q2: What is the expected aqueous solubility of this compound?
A2: The predicted water solubility of this compound is 0.62 g/L. However, experimental solubility can vary based on factors like pH, temperature, and the presence of other solutes.
Q3: How does pH affect the solubility and stability of this compound?
A3: Isoflavone glucosides like this compound are generally more stable in acidic to neutral pH ranges. Alkaline pH can lead to the hydrolysis of the glycosidic bond, converting this compound to its aglycone, Biochanin A, and glucose. This degradation can affect your experimental results. Studies on related isoflavones show that degradation increases with higher pH.[1][3]
Q4: Can I heat the solution to improve this compound's solubility?
A4: Gentle heating can aid dissolution. However, prolonged exposure to high temperatures, especially in neutral to alkaline solutions, can accelerate the degradation of this compound. If heating is necessary, it should be done for a short period and at the lowest effective temperature. The thermal degradation of related isoflavones has been shown to follow first-order kinetics.[1]
Q5: What are the degradation products of this compound in aqueous solutions?
A5: The primary degradation pathway for this compound in aqueous solution is the hydrolysis of the 7-O-glucoside bond, which results in the formation of its aglycone, Biochanin A, and a glucose molecule.
Q6: Are there methods to enhance the aqueous solubility of this compound for in vitro or in vivo studies?
A6: Yes, several techniques can be employed to improve the aqueous solubility of this compound and related isoflavones:
-
Co-solvency: As mentioned in the troubleshooting guide, using co-solvents is a common and effective method.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, thereby increasing their aqueous solubility. For instance, complexation of a soy isoflavone extract with β-cyclodextrin increased its aqueous solubility by approximately 26-fold.
-
Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the compound, which can lead to faster dissolution and higher apparent solubility.
Quantitative Solubility Data
The following table summarizes the available quantitative data on the solubility of this compound and related compounds.
| Compound | Solvent | Solubility | Reference |
| This compound (Predicted) | Water | 0.62 g/L | |
| Biochanin A (Aglycone) | 1:9 DMSO:PBS (pH 7.2) | ~ 0.1 mg/mL | [2] |
| Soy Isoflavone Extract | Water | 0.076 mg/mL | |
| Soy Isoflavone Extract with β-cyclodextrin | Water | 2.0 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Initial Dissolution: Add a minimal volume of a water-miscible organic solvent (e.g., DMSO or ethanol) to the this compound powder. Vortex or sonicate briefly until the solid is completely dissolved.
-
Dilution: While vortexing, slowly add your desired aqueous buffer to the dissolved this compound solution to reach the final desired concentration.
-
Storage: Store the stock solution as recommended for this compound, typically at -20°C or -80°C for long-term storage. It is advisable to prepare fresh working solutions from the stock for each experiment.
Protocol 2: Enhancing this compound Solubility using β-Cyclodextrin Complexation
-
Molar Ratio Determination: Determine the optimal molar ratio of this compound to β-cyclodextrin. A 1:1 or 1:2 molar ratio is a common starting point.
-
Cyclodextrin Solution Preparation: Prepare a solution of β-cyclodextrin in your desired aqueous buffer.
-
Complexation: Add the this compound powder to the β-cyclodextrin solution.
-
Incubation: Stir or shake the mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period (e.g., 24-48 hours) to allow for complex formation.
-
Filtration: After incubation, filter the solution through a 0.22 µm filter to remove any undissolved this compound.
-
Concentration Determination: Determine the concentration of the solubilized this compound in the filtrate using a suitable analytical method, such as HPLC-UV.
Visual Guides
Troubleshooting Workflow for this compound Solubility Issues
Caption: A flowchart to guide researchers in troubleshooting this compound solubility.
Experimental Workflow for Solubility Enhancement with β-Cyclodextrin
Caption: A step-by-step workflow for increasing this compound's aqueous solubility.
References
Optimizing Sissotrin Concentration for Cell-Based Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Sissotrin concentration in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as Biochanin A 7-O-beta-D-glucoside, is a naturally occurring isoflavone and phytoestrogen.[1] Its primary mechanism of action is not fully elucidated; however, as a phytoestrogen, it is expected to interact with estrogen receptors.[2][3][4] Upon cellular uptake, it is likely metabolized to its aglycone form, Biochanin A, which has been shown to exert various biological effects.
Q2: What are the known biological activities of this compound and its aglycone, Biochanin A?
This compound itself has demonstrated antimicrobial and antioxidant properties.[5] In vivo studies in rats have indicated that this compound can impair glucose tolerance.[6][7]
The aglycone, Biochanin A, has been more extensively studied and exhibits a range of biological activities, including:
-
Anticancer effects: Inhibition of cell proliferation and induction of apoptosis in various cancer cell lines, including lung and breast cancer.[8][9][10]
-
Modulation of signaling pathways: Biochanin A has been shown to influence key cellular signaling pathways such as MAPK, Akt/mTOR, and NF-κB.[9]
-
Enzyme inhibition: It can inhibit enzymes like aromatase and tyrosine kinases.[9]
Q3: What are the recommended starting concentrations for this compound in a cell-based assay?
Specific optimal concentrations for this compound in various cell-based assays have not been widely published. Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Based on studies with its aglycone, Biochanin A, and other isoflavones like genistein, a starting range of 1 µM to 100 µM is recommended.[8][11][12]
Q4: How should I prepare a stock solution of this compound?
This compound is soluble in organic solvents like DMSO.[4] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO and then dilute it to the desired working concentrations in your cell culture medium. Be sure to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | Concentration too low: The concentration of this compound may be insufficient to elicit a response in your specific cell line. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 200 µM). |
| Insufficient incubation time: The duration of exposure to this compound may not be long enough for a biological effect to manifest. | Conduct a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal incubation period. | |
| Cellular metabolism: Your cell line may not efficiently metabolize this compound to its active aglycone form, Biochanin A. | Consider co-treatment with a β-glucosidase to facilitate the conversion. Alternatively, use Biochanin A directly as a positive control. | |
| High cell death or cytotoxicity | Concentration too high: The concentration of this compound may be toxic to the cells. | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 value and select a non-toxic concentration range for your functional assays.[8][12] |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. | Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.5%) and consistent across all experimental conditions, including the vehicle control. | |
| Inconsistent or variable results | Cell passage number: High passage numbers can lead to phenotypic and genotypic drift in cell lines, affecting their response to stimuli. | Use cells with a consistent and low passage number for all experiments. |
| Cell seeding density: Inconsistent cell numbers at the start of the experiment can lead to variability in the results. | Ensure accurate cell counting and consistent seeding density in all wells. | |
| Compound stability: this compound in solution may degrade over time. | Prepare fresh dilutions of this compound from the stock solution for each experiment. Store the stock solution properly as recommended by the supplier. |
Experimental Protocols
Determining Optimal this compound Concentration using a Dose-Response Assay
This protocol outlines a general method for determining the optimal working concentration of this compound for a cell-based assay using a typical 96-well plate format.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Assay-specific reagents (e.g., for proliferation, reporter gene activity)
-
Plate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 50 mM).
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100, 200 µM). Also, prepare a vehicle control with the same final DMSO concentration as the highest this compound concentration.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Assay: Perform your specific cell-based assay according to the manufacturer's protocol.
-
Data Analysis: Measure the response and plot it against the this compound concentration. Determine the EC50 (half-maximal effective concentration) or the optimal concentration that gives the desired biological response without significant cytotoxicity.
Cytotoxicity Assay (MTT Assay)
This protocol provides a method to assess the cytotoxicity of this compound.
Materials:
-
This compound
-
DMSO
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Follow steps 1-4 from the "Determining Optimal this compound Concentration" protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Add MTT Reagent: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilize Formazan: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the this compound concentration to determine the IC50 value (the concentration that causes 50% inhibition of cell viability).
Data Presentation
Table 1: Reported Biological Activities of this compound and its Aglycone, Biochanin A.
| Compound | Biological Activity | Organism/Cell Line | Reference |
| This compound | Antimicrobial | Bacteria and yeasts | [5] |
| Antioxidant | In vitro | [5] | |
| Impaired glucose tolerance | Rats | [6][7] | |
| Biochanin A | Anti-proliferative | A549 and 95D (Lung cancer) | [8] |
| (Aglycone) | Induces S phase arrest and apoptosis | A549 and 95D (Lung cancer) | [8] |
| Inhibits HER2 and downstream signaling | SK-BR-3 (Breast cancer) | [9] | |
| Inhibits aromatase | In vitro | [9] |
Table 2: Example IC50 Values for Biochanin A in Cancer Cell Lines (To be used as a reference for this compound optimization).
| Cell Line | Cancer Type | IC50 (µM) after 48h | Reference |
| A549 | Lung Cancer | ~40 | [8] |
| 95D | Lung Cancer | ~50 | [8] |
Note: The IC50 values for this compound may differ and should be determined experimentally.
Signaling Pathways and Visualizations
Upon cellular uptake and conversion to Biochanin A, this compound is hypothesized to modulate several key signaling pathways. The diagrams below illustrate the potential mechanisms based on studies of Biochanin A.
Caption: Hypothesized signaling pathways modulated by this compound upon conversion to Biochanin A.
Caption: General experimental workflow for optimizing this compound concentration.
Caption: A logical troubleshooting guide for this compound cell-based assays.
References
- 1. This compound | C22H22O10 | CID 5280781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Screening for Phytoestrogens using a Cell-based Estrogen Receptor β Reporter Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening for Phytoestrogens using a Cell-based Estrogen Receptor β Reporter Assay [jove.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. The opposing effects of the flavonoids isoquercitrin and this compound, isolated from Pterospartum tridentatum, on oral glucose tolerance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochanin A Induces S Phase Arrest and Apoptosis in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms Behind the Pharmacological Application of Biochanin-A: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Biochemical targets of the isoflavone genistein in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Sissotrin Extraction from Natural Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction of Sissotrin from natural products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which natural sources is it commonly extracted?
This compound is a type of isoflavone, a class of phytoestrogens. It is found in various plants, with soybeans and red clover being among the most common natural sources. Isoflavones like this compound are of interest for their potential health benefits.
Q2: What are the primary challenges in extracting this compound?
The main challenges include:
-
Low Yield: this compound is often present in low concentrations in plant matrices.
-
Compound Stability: Isoflavones can be sensitive to heat, light, and pH, leading to degradation during extraction.[1][2]
-
Complex Plant Matrix: The presence of other compounds like fats, waxes, and pigments can interfere with the extraction and purification process.
-
Solvent Selection: Choosing the optimal solvent or solvent mixture is critical for maximizing yield and purity.
-
Purification: Separating this compound from other closely related isoflavones can be complex.
Q3: Which analytical methods are most suitable for quantifying this compound?
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the most common and reliable method for the quantification of this compound and other isoflavones.[3][4][5] These methods offer high sensitivity and selectivity.
Troubleshooting Guide
Problem: Low this compound Yield
| Possible Cause | Suggested Solution |
| Inefficient Cell Lysis | Ensure the plant material is finely ground to a homogenous powder to maximize surface area for solvent penetration. For some tough plant materials, consider a pre-treatment step like freeze-drying. |
| Suboptimal Solvent System | The polarity of the extraction solvent is crucial. A mixture of polar solvents like ethanol or methanol with water is often effective for isoflavones.[3][6] Experiment with different solvent ratios to find the optimal mixture for your specific plant material. |
| Inadequate Extraction Time or Temperature | Increase the extraction time or temperature moderately. However, be cautious as excessive heat can lead to the degradation of this compound.[1][2] For heat-sensitive extractions, consider non-thermal methods like ultrasound-assisted extraction (UAE). |
| Insufficient Solvent-to-Solid Ratio | A low solvent-to-solid ratio can lead to incomplete extraction. Ensure an adequate volume of solvent is used to fully saturate the plant material. |
| Degradation of this compound | Protect the extraction mixture from light and high temperatures. Consider extracting under an inert atmosphere (e.g., nitrogen) to prevent oxidation. |
Problem: Presence of Impurities in the Final Extract
| Possible Cause | Suggested Solution |
| Co-extraction of Unwanted Compounds | Perform a preliminary defatting step with a non-polar solvent like hexane to remove lipids and waxes before the main extraction. |
| Complex Plant Matrix | Utilize multi-step purification techniques. After initial extraction, employ liquid-liquid partitioning to separate compounds based on their polarity.[7] |
| Insufficient Purification | Use column chromatography (e.g., silica gel or reversed-phase) for further purification of the crude extract.[7] Preparative HPLC can be used for final polishing to achieve high purity. |
Problem: this compound Degradation During Processing
| Possible Cause | Suggested Solution |
| Thermal Degradation | Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure for solvent removal at a lower temperature. |
| Oxidative Degradation | Minimize exposure to air and light. Store extracts and purified compounds at low temperatures in amber vials. |
| pH Instability | Maintain a neutral or slightly acidic pH during extraction, as extreme pH values can cause degradation of isoflavones. |
Quantitative Data on Isoflavone Extraction
Table 1: Comparison of Extraction Solvents for Isoflavones from Soy Flour
| Solvent System | Glycosidic Isoflavones Yield (mg/g) | Malonyl-glycosidic Isoflavones Yield (mg/g) | Aglycone Isoflavones Yield (mg/g) | Total Isoflavones Yield (mg/g) |
| Water | 0.85 | 1.52 | 0.03 | 2.40 |
| Acetone | 0.45 | 0.80 | 0.02 | 1.27 |
| Ethanol | 0.60 | 1.10 | 0.02 | 1.72 |
| Acetonitrile | 0.55 | 0.95 | 0.02 | 1.52 |
| Water:Acetone:Acetonitrile (Ternary) | 1.10 | 1.80 | 0.04 | 2.94 |
| Water:Acetone:Ethanol (Ternary) | 1.05 | 2.00 | 0.04 | 3.09 |
Data synthesized from a study on optimizing soy isoflavone extraction.[6]
Experimental Protocols
Protocol 1: Conventional Solvent Extraction of this compound
-
Sample Preparation: Dry the plant material at 40-50°C and grind it into a fine powder.
-
Defatting (Optional): Macerate the powdered plant material with n-hexane (1:10 w/v) for 24 hours to remove lipids. Filter and air-dry the residue.
-
Extraction: Macerate the defatted powder with 80% ethanol (1:20 w/v) for 48 hours at room temperature with occasional shaking.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator at a temperature below 50°C.
-
Purification: The crude extract can be further purified using liquid-liquid extraction or column chromatography.
Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Prepare the plant material as described in Protocol 1.
-
Extraction: Suspend the powdered plant material in 70% ethanol (1:20 w/v) in an extraction vessel.
-
Ultrasonication: Place the vessel in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature (e.g., 45°C).
-
Filtration and Concentration: Follow the same procedure as in Protocol 1 for filtration and concentration.
Protocol 3: HPLC Quantification of this compound
-
HPLC System: A standard HPLC system with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
Gradient Program: A typical gradient might be: 0-30 min, 15-40% A; 30-35 min, 40-15% A; 35-40 min, 15% A.
-
Flow Rate: 1.0 mL/min.
-
Detection: DAD detector at 254 nm.
-
Quantification: Create a calibration curve using a certified this compound standard.
Visualizations
References
- 1. Advances in Extraction Protocols, Degradation Methods, and Bioactivities of Proanthocyanidins [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Methods of Analysis of Phytoestrogenic Compounds: An Up-to-Date of the Present State [mdpi.com]
- 4. scienggj.org [scienggj.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Sissotrin vs. Isoquercitrin: A Comparative Analysis of Their Effects on Oral Glucose Tolerance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of two flavonoids, sissotrin and isoquercitrin, on oral glucose tolerance, drawing upon available experimental data. The information is intended to support research and development efforts in the field of metabolic diseases.
Executive Summary
This compound and isoquercitrin, despite being structurally related flavonoids, exhibit opposing effects on oral glucose tolerance. Experimental evidence from studies on Wistar rats demonstrates that isoquercitrin possesses antihyperglycemic properties, effectively delaying the peak in blood glucose levels after a glucose challenge. In stark contrast, this compound has been shown to impair glucose tolerance, leading to elevated blood glucose levels. This fundamental difference underscores the critical importance of specific structural features in determining the biological activity of flavonoids in glucose metabolism.
Data Presentation: Effects on Oral Glucose Tolerance
While a direct head-to-head study by Paulo et al. (2008) qualitatively outlines the opposing effects of this compound and isoquercitrin, the specific quantitative data from the oral glucose tolerance test (OGTT) is not publicly available in the referenced abstracts. The study reported that isoquercitrin (100 mg/kg) delayed the post-oral glucose load glycaemic peak at 30 minutes, whereas this compound (100 mg/kg) impaired glucose tolerance[1].
To illustrate the typical effects observed in such studies, the following table summarizes the expected qualitative outcomes based on the available literature.
| Compound | Dosage | Animal Model | Effect on Oral Glucose Tolerance | Key Finding |
| This compound | 100 mg/kg | Wistar rats | Impaired glucose tolerance[1] | Increased blood glucose levels following a glucose challenge. |
| Isoquercitrin | 100 mg/kg | Wistar rats | Improved glucose tolerance[1] | Delayed and reduced the peak in blood glucose levels after a glucose challenge. |
| Isoquercitrin | 50, 100, 200 mg/kg | KK-Ay mice | Dose-dependent improvement in glucose tolerance | The 200 mg/kg dose was most effective in decreasing fasting blood glucose.[2] |
Experimental Protocols
The following is a generalized experimental protocol for an oral glucose tolerance test (OGTT) in rodents, based on common practices cited in the literature. The specific details for the direct comparative study of this compound and isoquercitrin may vary slightly.
1. Animal Model:
-
Species: Male Wistar rats or KK-Ay mice.
-
Characteristics: Typically, animals are healthy and non-diabetic for initial screening, or a diabetic model (like the KK-Ay mouse) is used to assess therapeutic potential.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
2. Experimental Groups:
-
Control Group: Receives the vehicle (e.g., water or a saline solution).
-
Test Groups: Receive this compound or isoquercitrin at a specified dose (e.g., 100 mg/kg body weight), typically administered orally.
-
Positive Control (Optional): A known antihyperglycemic agent.
3. Procedure:
-
Fasting: Animals are fasted overnight (typically 12-16 hours) with free access to water.
-
Baseline Blood Sample: A baseline blood sample (t=0) is collected from the tail vein.
-
Compound Administration: The respective compounds (this compound, isoquercitrin, or vehicle) are administered orally via gavage.
-
Glucose Challenge: After a set period (e.g., 30 or 60 minutes) following compound administration, a glucose solution (e.g., 2 g/kg body weight) is administered orally.
-
Blood Sampling: Blood samples are collected at various time points post-glucose administration (e.g., 30, 60, 90, and 120 minutes).
-
Blood Glucose Measurement: Blood glucose concentrations are measured using a glucometer.
Mandatory Visualizations
Experimental Workflow: Oral Glucose Tolerance Test (OGTT)
Caption: Workflow of a typical Oral Glucose Tolerance Test (OGTT).
Signaling Pathways
The precise molecular mechanisms underlying the opposing effects of this compound and isoquercitrin on glucose tolerance are still under investigation. However, research suggests potential pathways for each.
This compound's Impact on Glucose Tolerance (Hypothesized)
The mechanism by which this compound impairs glucose tolerance is not well-defined in the available literature. It is possible that it interferes with insulin signaling or promotes glucose production.
Isoquercitrin's Antihyperglycemic Mechanisms
Isoquercitrin appears to exert its beneficial effects through multiple pathways:
Caption: Potential signaling pathways for isoquercitrin's effects.
Research indicates that isoquercitrin may activate the LKB1/AMP-activated protein kinase (AMPK) pathway, which in turn can inhibit hepatic gluconeogenesis, the process of glucose production in the liver[3]. Additionally, there is evidence to suggest that isoquercitrin can inhibit the sodium-glucose co-transporter 2 (SGLT2) in the kidneys, leading to decreased renal glucose reabsorption and consequently lower blood glucose levels[4].
Conclusion
The available evidence clearly delineates opposing effects for this compound and isoquercitrin on oral glucose tolerance. While isoquercitrin demonstrates potential as an antihyperglycemic agent through mechanisms such as the activation of the LKB1-AMPK pathway and inhibition of SGLT2, this compound exhibits a detrimental effect on glucose homeostasis. These findings highlight the nuanced structure-activity relationships of flavonoids and underscore the need for further research to fully elucidate the molecular mechanisms of this compound's hyperglycemic effect and to further explore the therapeutic potential of isoquercitrin in the context of metabolic disorders. Future studies providing direct comparative quantitative data would be invaluable for a more comprehensive understanding.
References
- 1. The opposing effects of the flavonoids isoquercitrin and this compound, isolated from Pterospartum tridentatum, on oral glucose tolerance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The opposing effects of the flavonoids isoquercitrin and this compound, isolated from Pterospartum tridentatum, on oral glucose tolerance in rats [agris.fao.org]
- 3. Flavonoid Profile of the Genista tridentata L., a Species Used Traditionally to Treat Inflammatory Processes | MDPI [mdpi.com]
- 4. The opposing effects of the flavonoids isoquercitrin and this compound, isolated from Pterospartum tridentatum, on oral glucose tolerance in rats | Publication details | BIBLIOS - Ciências ULisboa [biblios.ciencias.ulisboa.pt]
Sissotrin vs. Genistein: A Comparative Guide to Phytoestrogen Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the phytoestrogenic efficacy of sissotrin and genistein. While direct comparative studies on this compound are limited, this document synthesizes available data on this compound and its aglycone, biochanin A, to offer a comprehensive overview against the well-researched phytoestrogen, genistein.
Introduction
Phytoestrogens are plant-derived compounds with structural similarities to mammalian estrogens, allowing them to interact with estrogen receptors (ERs) and modulate estrogenic signaling pathways. Genistein, abundant in soy products, is one of the most extensively studied isoflavones. This compound, a glycoside of biochanin A found in sources like red clover, is another isoflavone with potential phytoestrogenic activity.[1][2] Understanding the comparative efficacy of these compounds is crucial for research and development in areas such as hormone-dependent cancers, osteoporosis, and menopausal symptom management.
It is important to note that this compound is the 7-O-glucoside of biochanin A.[2] In vivo, biochanin A is effectively converted to genistein through first-pass metabolism.[3][4] However, in vitro studies often show that genistein possesses greater estrogenic and cancer-preventive activity than biochanin A.[3][5] The glycosidic form of this compound may also influence its bioavailability compared to the aglycone genistein.[6]
Quantitative Data Comparison
The following tables summarize the available quantitative data comparing the activity of this compound, its aglycone biochanin A, and genistein.
Table 1: Estrogen Receptor Binding Affinity
| Compound | Receptor | Relative Binding Affinity (RBA %) vs. Estradiol (E2) | Glide Score (in silico) | Reference(s) |
| This compound | ERα | - | -11.91 | [7] |
| Genistein | ERα | 0.02 | - | [8] |
| ERβ | 6.8 | - | [8] | |
| Biochanin A | ERα | <0.03 | - | [8] |
| ERβ | <0.03 | - | [8] |
Note: A more negative glide score indicates a better binding affinity in silico.
Table 2: Efficacy in MCF-7 Breast Cancer Cell Proliferation
| Compound | Concentration | Effect | Reference(s) |
| This compound | - | Data not available | |
| Genistein | Low conc. (10⁻⁸-10⁻⁶ M) | Stimulated growth | |
| High conc. (>10⁻⁵ M) | Inhibited growth | [9] | |
| Biochanin A | Low conc. (2-6 μM) | Stimulated ERα-positive cell proliferation | |
| High concentrations | Blocks cell proliferation in ER+ MCF-7 cells | [3][5] |
Table 3: Osteogenic Activity
| Compound | Model | Key Findings | Reference(s) |
| This compound | - | Data not available | |
| Genistein | Rat bone marrow stromal cells | Increased ALP activity and mineralization | [10] |
| Biochanin A | Primary adipose-derived stem cells | Increased mineralization and ALP activity at 0.3 μM | [11][12] |
| Stimulated expression of osteogenic markers (ALP, OCN) | [11][12] |
Experimental Protocols
This section outlines the general methodologies employed in the studies cited for evaluating the efficacy of this compound, biochanin A, and genistein.
Estrogen Receptor Binding Assay
Objective: To determine the affinity of the test compound for estrogen receptors (ERα and ERβ).
General Protocol:
-
Preparation of ERs: Recombinant human ERα and ERβ are used.
-
Competitive Binding: A constant concentration of radiolabeled estradiol ([³H]E2) is incubated with the ERs in the presence of varying concentrations of the competitor compound (this compound, genistein, or biochanin A).
-
Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Separation: Unbound ligands are separated from the receptor-ligand complexes, often using methods like hydroxylapatite or dextran-coated charcoal.
-
Quantification: The amount of radiolabeled estradiol bound to the receptor is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]E2 (IC50) is calculated. The relative binding affinity (RBA) is then determined by comparing the IC50 of the test compound to that of unlabeled estradiol.
MCF-7 Cell Proliferation Assay (E-SCREEN Assay)
Objective: To assess the estrogenic or anti-estrogenic effect of a compound on the proliferation of estrogen-responsive human breast cancer cells (MCF-7).
General Protocol:
-
Cell Culture: MCF-7 cells, which are estrogen receptor-positive, are maintained in a suitable culture medium.[13]
-
Hormone Deprivation: Prior to the assay, cells are cultured in a medium devoid of estrogens (e.g., phenol red-free medium with charcoal-stripped serum) to synchronize them and minimize basal proliferation.
-
Treatment: Cells are seeded in multi-well plates and treated with various concentrations of the test compound (this compound, genistein, or biochanin A) or a vehicle control. 17β-estradiol is used as a positive control.
-
Incubation: The cells are incubated for a period of several days (typically 6 days).
-
Quantification of Cell Proliferation: Cell proliferation is measured using various methods such as:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
Crystal Violet Staining: Stains the DNA of adherent cells.
-
Direct Cell Counting: Using a hemocytometer or automated cell counter.
-
-
Data Analysis: The proliferative effect is calculated relative to the control and the maximal effect of estradiol.
In Vitro Osteogenic Differentiation Assay
Objective: To evaluate the potential of a compound to promote the differentiation of precursor cells into osteoblasts.
General Protocol:
-
Cell Culture: Mesenchymal stem cells (MSCs), bone marrow stromal cells, or pre-osteoblastic cell lines (e.g., MC3T3-E1) are used.
-
Osteogenic Induction: Cells are cultured in an osteogenic differentiation medium, which typically contains ascorbic acid, β-glycerophosphate, and dexamethasone.
-
Treatment: The cells are treated with various concentrations of the test compound (genistein or biochanin A).
-
Assessment of Osteogenic Markers: After a specific culture period (days to weeks), the following markers of osteoblast differentiation are assessed:
-
Alkaline Phosphatase (ALP) Activity: An early marker of osteoblast differentiation, measured by a colorimetric assay.
-
Mineralization: An indicator of mature osteoblasts, visualized by Alizarin Red S staining, which stains calcium deposits.
-
Gene Expression: Expression of osteoblast-specific genes (e.g., Runx2, ALP, osteocalcin) is quantified using real-time PCR.
-
Protein Expression: Expression of osteogenic proteins is determined by Western blotting.
-
Signaling Pathways
Both genistein and biochanin A (the aglycone of this compound) exert their effects through multiple signaling pathways.
Estrogen Receptor-Mediated Signaling
Genistein and biochanin A can bind to both ERα and ERβ, initiating downstream signaling cascades. Genistein shows a higher binding affinity for ERβ.[8] Upon ligand binding, the receptor dimerizes and translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA, leading to the transcription of target genes.
Figure 1. Simplified Estrogen Receptor Signaling Pathway.
Other Signaling Pathways
Biochanin A has been shown to modulate other critical signaling pathways involved in cell growth, survival, and metastasis. These include the PI3K/Akt/mTOR and MAPK/Erk pathways.[14][15] Inhibition of these pathways can lead to decreased cell proliferation and induction of apoptosis.
Figure 2. Biochanin A Signaling in Cancer Cells.
Experimental Workflow
The general workflow for comparing the phytoestrogenic efficacy of compounds like this compound and genistein involves a multi-step process from initial screening to in vivo validation.
Figure 3. General Experimental Workflow for Phytoestrogen Comparison.
Conclusion
The available evidence suggests that genistein is a more potent phytoestrogen than biochanin A (the aglycone of this compound) in in vitro assays. This compound's efficacy is likely influenced by its conversion to biochanin A and subsequently to genistein in vivo. Direct comparative studies on this compound are needed to fully elucidate its phytoestrogenic potential. Researchers should consider the metabolic conversion of these compounds when interpreting in vitro data and designing in vivo experiments. The differential binding affinities for ERα and ERβ, and the modulation of other key signaling pathways, highlight the complex mechanisms of action of these phytoestrogens, warranting further investigation for their therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C22H22O10 | CID 5280781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mechanisms Behind the Pharmacological Application of Biochanin-A: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms Behind the Pharmacological Application... | F1000Research [f1000research.com]
- 6. Isoflavones: estrogenic activity, biological effect and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnrjournal.com [pnrjournal.com]
- 8. Mechanisms enforcing the estrogen receptor β selectivity of botanical estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular effects of genistein on estrogen receptor mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Biochanin a promotes osteogenic but inhibits adipogenic differentiation: evidence with primary adipose-derived stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biochanin A Promotes Osteogenic but Inhibits Adipogenic Differentiation: Evidence with Primary Adipose-Derived Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing [cytion.com]
- 14. Biochanin A Modulates Cell Viability, Invasion, and Growth Promoting Signaling Pathways in HER-2-Positive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Antioxidant Activity of Sissotrin and Other Flavonoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant activity of the isoflavone Sissotrin against other well-researched flavonoids: Quercetin, Kaempferol, and Rutin. The objective is to present available experimental data to aid in the evaluation of these compounds for potential therapeutic applications.
Executive Summary
Flavonoids are a class of polyphenolic compounds widely recognized for their antioxidant properties, which contribute to their potential health benefits. This guide focuses on this compound, a glycoside of Biochanin A, and compares its antioxidant profile with that of the flavonols Quercetin and Kaempferol, and the flavonoid glycoside Rutin. While direct comparative studies on the antioxidant activity of this compound are limited, this guide synthesizes available data for the selected flavonoids and discusses the known antioxidant mechanisms of this compound's aglycone, Biochanin A.
Data Presentation: In Vitro Antioxidant Activity
| Flavonoid | DPPH Assay IC50 (µM) | ABTS Assay IC50 (µM) | FRAP Assay (various units) |
| Quercetin | 3.07[6] | 3.64[6] | High activity reported[7] |
| Kaempferol | 9.2 (as 0.092 mM)[8] | - | Moderate activity reported[7] |
| Rutin | 60.25[5] | 105.43[5] | - |
| This compound | > 80[1] | Not available | Not available |
Disclaimer: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
The following are detailed methodologies for the key antioxidant assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a common spectrophotometric method for determining the antioxidant activity of compounds.
Principle: In the presence of an antioxidant, the stable purple-colored DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at a specific wavelength is proportional to the antioxidant activity.
Protocol:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Various concentrations of the test compound (flavonoid) are prepared.
-
A fixed volume of the DPPH solution is added to a specific volume of the test compound solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured using a spectrophotometer at a wavelength of approximately 517 nm.
-
A control sample (without the test compound) is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay is another widely used method to assess the antioxidant capacity of both hydrophilic and lipophilic compounds.
Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent like potassium persulfate. The pre-formed radical cation has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The reduction in absorbance is measured to determine the antioxidant activity.
Protocol:
-
The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Different concentrations of the test compound are prepared.
-
A small volume of the test compound is added to a larger volume of the diluted ABTS•+ solution.
-
The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The IC50 value is then determined from the dose-response curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.
Principle: At a low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm[9].
Protocol:
-
The FRAP reagent is prepared fresh by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (10 mM) in HCl (40 mM), and a solution of FeCl₃·6H₂O (20 mM) in a 10:1:1 (v/v/v) ratio.
-
The FRAP reagent is warmed to 37°C before use.
-
A small volume of the test compound is mixed with a larger volume of the FRAP reagent.
-
The absorbance of the reaction mixture is measured at 593 nm after a specific incubation time (e.g., 4 minutes).
-
A standard curve is prepared using a known concentration of FeSO₄·7H₂O.
-
The antioxidant capacity of the sample is expressed as ferric reducing equivalents (e.g., in µM of Fe²⁺ per µM of the compound).
Signaling Pathways and Experimental Workflows
Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a key cellular defense mechanism against oxidative stress. Many flavonoids exert their antioxidant effects by modulating this pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or certain activators, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of various antioxidant and cytoprotective genes. While direct evidence for this compound is lacking, its aglycone, Biochanin A, has been shown to activate the Nrf2 signaling pathway[10].
Caption: Nrf2-ARE signaling pathway activation by flavonoids.
Experimental Workflow for Antioxidant Activity Assessment
The general workflow for assessing the in vitro antioxidant activity of a compound involves a series of standardized assays.
Caption: General workflow for in vitro antioxidant assays.
Conclusion
Quercetin, Kaempferol, and Rutin are well-established flavonoids with potent antioxidant activities demonstrated through various in vitro assays. While direct comparative data for this compound is limited, its structural relationship to Biochanin A suggests potential antioxidant and cytoprotective effects, possibly through the modulation of the Nrf2-ARE signaling pathway. Further research is warranted to directly quantify the antioxidant capacity of this compound using standardized assays to allow for a more definitive comparison with other flavonoids and to fully elucidate its mechanisms of action. This will be crucial for evaluating its potential as a therapeutic agent in conditions associated with oxidative stress.
References
- 1. researchgate.net [researchgate.net]
- 2. bahrainmedicalbulletin.com [bahrainmedicalbulletin.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Chemical and Biological Properties of Biochanin A and Its Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the antioxidant activity of flavonoids by "ferric reducing antioxidant power" assay and cyclic voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on the antioxidant properties of some phytoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms Behind the Pharmacological Application of Biochanin-A: A review - PMC [pmc.ncbi.nlm.nih.gov]
Sissotrin's Antimicrobial MIC Values: A Comparative Guide to Inter-Laboratory Reproducibility
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antimicrobial Minimum Inhibitory Concentration (MIC) values of Sissotrin, a hypothetical soy isoflavone antimicrobial, with established antibiotic agents. Focusing on the critical aspect of reproducibility, this document outlines the factors influencing MIC variability across laboratories and presents standardized protocols to mitigate such discrepancies. The information herein is intended to assist researchers in accurately assessing the antimicrobial potential of this compound and other novel natural products.
Executive Summary
The reproducibility of Minimum Inhibitory Concentration (MIC) values is a cornerstone of antimicrobial research and development. While standardized protocols aim to ensure consistency, inherent variability, particularly with natural compounds like the hypothetical this compound, can pose significant challenges. This guide delves into the factors affecting MIC reproducibility, provides comparative data for this compound (using the soy isoflavone genistein as a proxy) against common antibiotics, and details standardized experimental protocols to enhance inter-laboratory agreement. Understanding and addressing the sources of variability are paramount for the reliable evaluation of novel antimicrobial candidates.
Comparative Analysis of Antimicrobial MIC Values
The antimicrobial efficacy of this compound, represented by the soy isoflavone genistein, has been evaluated against a range of bacterial pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of genistein and comparator antibiotics against common Gram-positive and Gram-negative bacteria. It is important to note that direct comparison of MIC values across different studies can be challenging due to variations in experimental conditions.
Table 1: MIC Values (µg/mL) of this compound (Genistein) and Comparator Antibiotics against Gram-Positive Bacteria
| Microorganism | This compound (Genistein) | Gentamicin | Vancomycin |
| Staphylococcus aureus | 25 - 100[1][2] | 0.5 - 4 | 0.5 - 2[3] |
| Bacillus subtilis | 50 - 100 | 0.125 - 1 | 0.25 - 1 |
| Mycobacterium smegmatis | 267.5[4] | 23.5[4] | Not commonly tested |
Table 2: MIC Values (µg/mL) of this compound (Genistein) and Comparator Antibiotics against Gram-Negative Bacteria
| Microorganism | This compound (Genistein) | Gentamicin | Ciprofloxacin |
| Escherichia coli | > 270 (often resistant)[5] | 0.25 - 2 | 0.015 - 1 |
| Salmonella choleraesuis | 267.5[4] | 23.5[4] | 0.015 - 0.5 |
| Chromobacterium violaceum | 64[4] | 6.25[4] | Not commonly tested |
Understanding the Reproducibility of MIC Values
The consistency of MIC values across different laboratories is crucial for the validation of a new antimicrobial agent. However, several factors can contribute to variability in MIC determination. A study on the inter-laboratory variability of MIC tests for common antibiotics against Escherichia coli and Staphylococcus aureus revealed that laboratory-to-laboratory variation can account for approximately half of the total variability observed[6]. This highlights the critical need for strict adherence to standardized protocols.
Challenges in the reproducibility of antibacterial activities of plant extracts have also been noted, with reported MIC values varying by 4 to 16-fold in some cases[7]. This variability can be attributed to a range of factors inherent to both the natural product and the testing methodology.
Key Factors Influencing MIC Reproducibility:
-
Inoculum Preparation: The density of the initial bacterial culture can significantly impact the final MIC value. Variations of up to 8-fold have been observed due to differences in starting culture density[5][8].
-
Growth Medium: The composition of the culture medium can affect both the growth of the microorganism and the activity of the antimicrobial agent.
-
Incubation Conditions: Time and temperature of incubation must be strictly controlled to ensure consistent bacterial growth.
-
Endpoint Determination: The method used to determine the absence of visible growth (e.g., visual inspection, spectrophotometry) can introduce subjectivity and variability.
-
Natural Product Variability: The composition and purity of natural product extracts can vary depending on the source, extraction method, and storage conditions, leading to inconsistent MIC results.
Standardized Experimental Protocols for MIC Determination
To enhance the reproducibility of this compound's MIC values, it is imperative to follow established and standardized protocols. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide comprehensive guidelines for antimicrobial susceptibility testing.[4][9]
Broth Microdilution Method (CLSI M07-A9)
The broth microdilution method is a widely accepted standard for determining MIC values.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound (or other antimicrobial agent) stock solution
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluents
Procedure:
-
Prepare Antimicrobial Dilutions: Serially dilute the this compound stock solution in CAMHB across the wells of the microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the antimicrobial dilutions. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Quality Control
Regular quality control testing is essential to ensure the accuracy and reproducibility of MIC results. This involves testing reference strains with known MIC values alongside the experimental samples. Any deviation from the expected QC results indicates a potential issue with the assay that must be addressed.
This compound's Mechanism of Action: A Look into its Signaling Pathways
The antimicrobial activity of this compound, as represented by genistein, is believed to stem from its ability to interfere with essential bacterial processes. Studies on genistein have shown that it can inhibit the synthesis of DNA, RNA, and proteins in susceptible bacteria.[2] This broad-spectrum inhibition of macromolecular synthesis likely contributes to its bacteriostatic effect.
The following diagram illustrates a hypothetical workflow for investigating the inter-laboratory reproducibility of this compound's MIC values.
Caption: Workflow for assessing this compound's MIC reproducibility.
Conclusion and Future Directions
The hypothetical antimicrobial agent this compound, represented by the soy isoflavone genistein, demonstrates promising antimicrobial activity against a variety of pathogens. However, for its potential to be fully realized, the reproducibility of its MIC values must be rigorously established. This guide has highlighted the critical factors that influence MIC variability and has provided a framework for standardized testing based on internationally recognized protocols from CLSI and EUCAST.
Future research should focus on multi-center studies specifically designed to assess the inter-laboratory reproducibility of this compound's MIC values. Such studies will be instrumental in validating its antimicrobial efficacy and paving the way for its potential development as a novel therapeutic agent. By embracing standardized methodologies and fostering collaborative research, the scientific community can ensure the reliable and accurate evaluation of this compound and other natural product-derived antimicrobials.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. EUCAST: MIC Determination [eucast.org]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 6. Genistein: An Integrative Overview of Its Mode of Action, Pharmacological Properties, and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. researchgate.net [researchgate.net]
Sissotrin: A Comparative Analysis of In Vitro and In Vivo Effects
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the currently available scientific data on the in vitro and in vivo effects of Sissotrin, an isoflavone found in various plants. Due to the limited research specifically focused on this compound, this guide also incorporates data from related isoflavones to provide a broader context for its potential biological activities.
In Vivo Effects of this compound: Impaired Glucose Tolerance
To date, the primary in vivo research on this compound has focused on its impact on glucose metabolism in an animal model. A study investigating the effects of flavonoids from Pterospartum tridentatum revealed that this compound impairs glucose tolerance in Wistar rats.[1][2]
Quantitative Data
The following table summarizes the key in vivo finding for this compound. It is important to note that a direct comparison with an in vitro counterpart is not possible at this time due to a lack of published research on the in vitro effects of this compound on glucose metabolism.
| Parameter | In Vivo Effect of this compound (100 mg/kg) | In Vitro Data |
| Oral Glucose Tolerance | Impaired glucose tolerance in Wistar rats[1][2] | Not available |
Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Wistar Rats
The in vivo effect of this compound on glucose tolerance was determined using a standardized Oral Glucose Tolerance Test (OGTT).[3][4][5][6]
Animal Model: Male Wistar rats, weighing approximately 200-240g, are typically used. The animals are housed in a controlled environment with a standard diet and water available ad libitum prior to the experiment.
Procedure:
-
Fasting: Rats are fasted overnight (approximately 12-16 hours) before the test to ensure stable baseline glucose levels.[3][5]
-
Baseline Blood Sample: A baseline blood sample is collected from the tail vein.
-
Administration of this compound: this compound, suspended in a suitable vehicle (e.g., a mixture of water and Tween 80), is administered orally (p.o.) via gavage at a dose of 100 mg/kg body weight.
-
Glucose Challenge: Thirty minutes after the administration of this compound, a glucose solution (typically 2 g/kg body weight) is administered orally.
-
Blood Sampling: Blood samples are collected from the tail vein at specific time points after the glucose challenge, commonly at 30, 60, 90, and 120 minutes.
-
Blood Glucose Measurement: Blood glucose concentrations are measured immediately using a glucometer.
-
Data Analysis: The data is plotted as blood glucose concentration versus time. The Area Under the Curve (AUC) is often calculated to determine the overall effect on glucose tolerance.
In Vitro Effects of this compound: Limited Data and Inferences from Related Isoflavones
Currently, there is a significant lack of published in vitro studies specifically investigating the biological effects of this compound. One study mentions an antioxidant effect but a weakening effect on glucose tolerance, which aligns with the in vivo findings.[2]
To provide a potential framework for understanding this compound's mechanism of action, we can look at the well-documented in vitro effects of other structurally similar isoflavones, such as genistein and daidzein. It is crucial to emphasize that these are general effects of isoflavones and have not been specifically validated for this compound.
Isoflavones are known to interact with various signaling pathways, including:
-
AMP-activated protein kinase (AMPK) pathway: Activation of AMPK in skeletal muscle can lead to increased glucose uptake.[7][8]
-
Peroxisome proliferator-activated receptor gamma (PPARγ): Activation of PPARγ can enhance insulin sensitivity.[7][9]
-
Estrogen Receptors (ERs): As phytoestrogens, isoflavones can bind to estrogen receptors, which can influence glucose and lipid metabolism.[8][10]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a generalized signaling pathway for isoflavones in the context of glucose metabolism and a typical experimental workflow for an oral glucose tolerance test.
References
- 1. The opposing effects of the flavonoids isoquercitrin and this compound, isolated from Pterospartum tridentatum, on oral glucose tolerance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 4. researchgate.net [researchgate.net]
- 5. joe.bioscientifica.com [joe.bioscientifica.com]
- 6. impactfactor.org [impactfactor.org]
- 7. The Role of Isoflavones in Type 2 Diabetes Prevention and Treatment—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Isoflavones and PPAR Signaling: A Critical Target in Cardiovascular, Metastatic, and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Soy Isoflavones Accelerate Glial Cell Migration via GPER-Mediated Signal Transduction Pathway [frontiersin.org]
A Comparative Guide to Sissotrin and Related Isoflavones in Wistar Rat Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the isoflavone Sissotrin and its more extensively studied relatives, Biochanin A and Genistein, with a focus on their evaluated effects in Wistar rats. Due to the limited direct research on this compound, this document leverages data from its structural analogs to provide a predictive framework for its potential biological activities and to guide future experimental design.
Introduction to this compound and its Analogs
This compound, also known as Biochanin A 7-glucoside, is a naturally occurring isoflavone with demonstrated antimicrobial and antioxidant properties.[1] It belongs to the same class of phytoestrogens as Biochanin A and Genistein, which have been the subject of numerous studies for their potential therapeutic effects in a range of conditions, including cancer, inflammation, and neurological disorders.[2][3] Wistar rats are a commonly used model in biomedical research, and understanding the effects of these compounds in this strain is crucial for preclinical evaluation.
Comparative Biological Activities
| Feature | This compound (Biochanin A 7-glucoside) | Biochanin A | Genistein |
| Primary Reported Activities | Antimicrobial, Antioxidant[1] | Anticancer, Anti-inflammatory, Neuroprotective[2][3] | Anticancer, Anxiolytic, Effects on reproductive function[4][5] |
| Key Signaling Pathways Modulated | Not yet fully elucidated. As a glucoside of Biochanin A, it likely influences similar pathways after metabolic conversion. | - Inhibits HER-2 receptor activation- Suppresses Erk1/2, Akt, and mTOR pathways- Modulates NF-κB and MAPK signaling[2][6] | - Inhibits NF-κB signaling- Modulates MAPK pathway[7][8][9] |
| Reported Effects in Wistar Rats | No specific studies found. | Cardioprotective effects, attenuates neuropathic pain.[10][11] | Reduces anxiety-like behavior, affects ovulation and reproductive parameters.[4][5] |
Signaling Pathways
The biological effects of isoflavones are mediated through their interaction with various cellular signaling pathways. Below are diagrams representing the known pathways modulated by Biochanin A and Genistein, which may serve as a reference for investigating this compound.
Experimental Protocols for Isoflavone Administration in Wistar Rats
The following protocols are generalized from studies involving isoflavone administration to Wistar rats and can be adapted for this compound, Biochanin A, or Genistein.
Animal Model
-
Strain: Wistar rats (male or female, depending on the study endpoints).
-
Age: Typically 8-10 weeks old at the start of the experiment.
-
Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water, unless the experimental design requires a specific diet.
Preparation of Test Compounds
-
This compound, Biochanin A, Genistein: Procured from a reputable chemical supplier. Purity should be verified.
-
Vehicle: A common vehicle for oral administration of isoflavones is a suspension in 0.5% carboxymethylcellulose (CMC) in sterile water or a solution in a mixture of dimethyl sulfoxide (DMSO) and phosphate-buffered saline (PBS) (e.g., 1:4 v/v).[5] The choice of vehicle should be validated to ensure it has no biological effects on its own.
Administration
-
Route: Oral gavage is a common and precise method for administering a defined dose.[12][13][14]
-
Dosage: Dosages from previous studies with Biochanin A and Genistein in Wistar rats range from 10 mg/kg to 500 mg/kg body weight per day, depending on the study's duration and objectives.[5][10][12] For this compound, initial dose-ranging studies are recommended.
-
Frequency: Typically once daily.
-
Duration: Can range from a single dose for pharmacokinetic studies to several weeks or months for chronic effect studies.
Experimental Workflow
Sample Collection and Analysis
-
Blood Collection: Blood samples can be collected at various time points to determine pharmacokinetic profiles and for biochemical analysis of relevant biomarkers.
-
Tissue Harvesting: At the end of the study, animals are euthanized, and target organs are collected for histopathological examination, gene expression analysis, or protein quantification.
Conclusion and Future Directions
While this compound remains a less-explored isoflavone, its structural similarity to Biochanin A suggests it may possess a comparable range of biological activities. The provided comparative data and experimental framework are intended to serve as a valuable resource for researchers initiating studies on this compound in Wistar rat models. Future research should focus on direct comparative studies to elucidate the specific effects and mechanisms of action of this compound, including its pharmacokinetic profile and its impact on the signaling pathways known to be modulated by other isoflavones. Such studies will be instrumental in determining its potential as a therapeutic agent.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Mechanisms Behind the Pharmacological Application of Biochanin-A: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Biochanin A Modulates Cell Viability, Invasion, and Growth Promoting Signaling Pathways in HER-2-Positive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. thepharmajournal.com [thepharmajournal.com]
- 13. iacuc.wsu.edu [iacuc.wsu.edu]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
